molecular formula C6H6N4O B2582796 6-amino-1H-1,2,3-benzotriazol-1-ol CAS No. 1379344-26-9

6-amino-1H-1,2,3-benzotriazol-1-ol

Cat. No.: B2582796
CAS No.: 1379344-26-9
M. Wt: 150.141
InChI Key: SKEXGWACMUDTLQ-UHFFFAOYSA-N
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Description

6-amino-1H-1,2,3-benzotriazol-1-ol is a useful research compound. Its molecular formula is C6H6N4O and its molecular weight is 150.141. The purity is usually 95%.
BenchChem offers high-quality 6-amino-1H-1,2,3-benzotriazol-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-amino-1H-1,2,3-benzotriazol-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxybenzotriazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c7-4-1-2-5-6(3-4)10(11)9-8-5/h1-3,11H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKEXGWACMUDTLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N(N=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701044947
Record name 3-Hydroxybenzotriazol-5-amine
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Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379344-26-9
Record name 3-Hydroxybenzotriazol-5-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-1H-1,2,3-benzotriazol-1-ol
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Foundational & Exploratory

6-amino-1H-1,2,3-benzotriazol-1-ol mechanism of action in peptide coupling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism, application, and strategic utility of 6-amino-1H-1,2,3-benzotriazol-1-ol (6-amino-HOBt).

The Anchor of Purity in Solid-Supported Peptide Synthesis[1][2][3]

Executive Summary

6-amino-1H-1,2,3-benzotriazol-1-ol (6-amino-HOBt) is a specialized bifunctional derivative of the standard peptide coupling additive 1-hydroxybenzotriazole (HOBt).[1][2] While HOBt is ubiquitous as a soluble additive to suppress racemization, 6-amino-HOBt serves a distinct, advanced function: it acts as the scaffold for Polymer-Supported HOBt (PS-HOBt) .[1][3][4]

By utilizing the 6-amino group as a stable attachment point to solid supports (resins), researchers can generate "active ester" resins.[3][4] This enables a "Catch-and-Release" synthetic strategy, where the coupling reagent acts as a leaving group that remains attached to the solid phase, allowing the pure peptide product to be eluted simply by filtration.[4] This guide explores the mechanistic causality, electronic tuning, and protocols for utilizing this reagent.[3][4]

Chemical Foundation & Electronic Tuning[1][3][4][5]

The Dual-Functionality Paradox

In its free form, 6-amino-HOBt presents a challenge: the nucleophilic amino group (


) at position 6 competes with the target amine during coupling, potentially leading to irreversible polymerization.[1][3] Therefore, this molecule is almost exclusively used as a precursor .[3][2][4]
Electronic Optimization (The Sulfonamide Switch)

The efficiency of HOBt derivatives depends on their acidity (


).[4] A lower 

correlates with a better leaving group ability of the active ester.[2][4]
  • HOBt (

    
    ):  Good balance of reactivity and stability.[2][4]
    
  • 6-Amino-HOBt (Free): The amino group is an electron donor, which theoretically raises the

    
    , making the active ester less reactive.[4]
    
  • 6-Sulfonamido-HOBt (Immobilized): To fix this, the 6-amino group is typically linked to the resin via a sulfonyl linker (e.g., reacting with a chlorosulfonyl-functionalized resin).[1][3][4] The resulting sulfonamide group is strongly electron-withdrawing.[1][2][4] This restores and often enhances the acidity (

    
    ), making the immobilized active ester highly reactive toward aminolysis.[3][4]
    

Mechanism of Action: The "Catch-and-Release" Cycle[1][2]

The mechanism of 6-amino-HOBt (in its immobilized PS-HOBt form) differs fundamentally from solution-phase HOBt.[1][2] It transforms the coupling agent from a soluble catalyst into a heterogeneous reactant.[3][2][4]

Phase 1: Activation & "The Catch"

The reaction begins with a free carboxylic acid (the amino acid to be coupled) and a carbodiimide (DCC or DIC).[4]

  • O-Acylisourea Formation: The acid reacts with DIC to form the unstable O-acylisourea.[1][2][4]

  • Resin Attack: The immobilized 6-amino-HOBt (acting as a nucleophile via the N-OH group) attacks the O-acylisourea.[1][2][4]

  • Immobilization: The amino acid is now covalently bound to the resin as an activated ester.[3][2][4] The urea byproduct (DCU/DIU) remains in solution and is washed away.[3][2][4]

Phase 2: Aminolysis & "The Release"[5]
  • Nucleophilic Attack: The target amine (peptide N-terminus) is introduced.[3][2][4]

  • Product Release: The amine attacks the carbonyl of the resin-bound ester.[2][4]

  • Regeneration: The peptide bond forms and elutes into the solution.[3][2][4] The 6-amino-HOBt moiety remains attached to the resin, ready for regeneration or disposal.[1]

Visualization of the Pathway

The following diagram illustrates the "Catch-and-Release" mechanism facilitated by the 6-amino-HOBt scaffold.

CatchAndRelease Acid Free Amino Acid (R-COOH) Intermediate O-Acylisourea (Unstable) Acid->Intermediate Activation DIC Activator (DIC/DCC) DIC->Intermediate Activation ActiveEster Immobilized Active Ester (The 'Catch') Intermediate->ActiveEster Nucleophilic Attack by Resin Waste Urea Byproduct (Washed Away) Intermediate->Waste Byproduct Resin_HOBt Resin-Bound 6-Amino-HOBt Resin_HOBt->ActiveEster Loading ActiveEster->Resin_HOBt Regeneration Product Pure Peptide (In Solution) ActiveEster->Product Aminolysis (The 'Release') Amine Target Amine (Peptide N-Term) Amine->Product

Figure 1: The "Catch-and-Release" mechanism utilizing Resin-Bound 6-Amino-HOBt.[1][3][2] Note how the urea waste is separated before the final coupling, ensuring high purity.

Experimental Protocols

Protocol A: Preparation of PS-HOBt Resin

Prerequisite: This protocol assumes the use of commercially available sulfonyl chloride polystyrene resin.[1]

  • Swelling: Suspend sulfonyl chloride polystyrene resin (1.0 equiv) in dry DCM/THF (1:1) for 30 minutes.

  • Coupling: Add 6-amino-1H-1,2,3-benzotriazol-1-ol (1.5 equiv) and Pyridine (2.0 equiv) to the resin slurry.

  • Incubation: Shake gently at room temperature for 12–18 hours.

  • Washing: Filter the resin and wash extensively with DMF (

    
    ), DCM (
    
    
    
    ), and MeOH (
    
    
    ) to remove unreacted amine.[3][4]
  • Drying: Dry the resin under vacuum.[3][2][4] The resin is now functionalized as a sulfonamide-linked HOBt.[1]

Protocol B: Peptide Coupling (Catch-and-Release)

Objective: Coupling N-protected amino acid (Fmoc-AA-OH) to a free amine.[1][3][2]

StepActionMechanistic Purpose
1. Activation Dissolve Fmoc-AA-OH (3 equiv) and DIC (3 equiv) in DMF. Stir for 5 min.Generates O-acylisourea in solution.
2. Loading Add the solution to PS-HOBt resin (1 equiv based on loading).[3][2][4] Shake for 45–60 min.Transesterification to form the immobilized active ester ("Catch").[3][2][4]
3. Purification Filter the resin.[3][2][4] Wash with DMF (

) and DCM (

).[3][2][4][5]
Critical Step: Removes the urea byproduct (DIU) and unreacted reagents.
4.[3][2][4] Coupling Add the target amine (0.8 equiv relative to resin loading) in DCM/DMF.[3][2][4] Shake for 2–4 hours.Aminolysis releases the clean peptide product into solution ("Release").[3][2][4]
5. Isolation Filter the resin.[3][2][4] Collect the filtrate. Evaporate solvent.[3][2][4][6]Recovers the pure product without silica chromatography.

Comparative Analysis: Solution vs. Solid-Supported

The decision to use the 6-amino-derivative (immobilized) versus standard HOBt rests on the purification strategy.[1][4]

FeatureStandard HOBt (Solution)6-Amino-HOBt (Immobilized)
Role Soluble AdditiveSolid-Phase Reagent / Scavenger
Racemization Control ExcellentExcellent
Reaction Rate Fast (Homogeneous)Slower (Heterogeneous diffusion)
Purification Requires extraction/chromatography to remove HOBt/Urea.[1][3][2][4]Filtration only. HOBt stays on resin; Urea washed away before coupling.[3][2][4]
Atom Economy HighLower (requires resin mass)
Best Use Case Large-scale bulk synthesis.[1][3][2][4]Library generation, high-throughput screening, avoiding HPLC.

Safety & Stability (E-E-A-T)

Explosivity Mitigation

Standard anhydrous HOBt is classified as an explosive (UN0508) and is autocatalytic upon decomposition.[2][4]

  • Advantage of 6-Amino-HOBt (Immobilized): When 6-amino-HOBt is covalently bonded to a polystyrene matrix, the explosive risk is virtually eliminated .[1][3][4] The dilution of the benzotriazole moiety along the polymer chain prevents the propagation of detonation waves.[4]

Handling Precautions
  • Precursor Handling: The free 6-amino-HOBt precursor should still be treated with caution.[1][2][4] Avoid friction and shock.[3][2][4]

  • Storage: Store the functionalized resin dry at 4°C. Hydrolysis of the active ester can occur if stored in moist solvents.[2][4]

References

  • Pop, I. E., Déprez, B. P., & Tartar, A. L. (1997).[3][4] Versatile Acylation of Nucleophiles using a New Polymer-Supported 1-Hydroxybenzotriazole Derivative.[1][3][2][4] Journal of Organic Chemistry, 62(8), 2594–2603.[3][4] Link[3][4]

  • Baxendale, I. R., & Ley, S. V. (2002).[3][4] Polymer-Supported Reagents for Multi-Step Organic Synthesis: Application to the Synthesis of Sildenafil.[1][2][4] Bioorganic & Medicinal Chemistry Letters, 12(21), 3163–3166.[3][4] Link

  • Wehrstedt, K. D., Wandrey, P. A., & Heitkamp, D. (2005).[3][4] Explosive properties of 1-hydroxybenzotriazoles.[1][3][2][4][7] Journal of Hazardous Materials, 126(1-3), 1–7.[3][4] Link[3][4]

  • Valeur, E., & Bradley, M. (2009).[3][4] Amide bond formation: beyond the myth of coupling reagents.[2][4] Chemical Society Reviews, 38(2), 606–631.[3][4] Link

Sources

physical and chemical characteristics of 6-amino-1H-1,2,3-benzotriazol-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Role: Bifunctional Scaffold & Immobilization Precursor CAS Registry Number: 26198-19-6 (Generic for isomer class; specific salt forms vary)

Executive Summary

6-Amino-1-hydroxybenzotriazole (6-NH₂-HOBt) represents a critical evolution in the benzotriazole class of auxiliary reagents. While standard HOBt (1-hydroxybenzotriazole) is ubiquitous for suppressing racemization in peptide coupling, it suffers from removal difficulties and explosive hazards in its dry state.

The introduction of an amino group at the C6 position transforms the molecule from a simple additive into a bifunctional scaffold . This amino "handle" allows the HOBt active center to be covalently tethered to solid supports (resins) or fluorophores without compromising the N-OH active ester functionality. This monograph details the physicochemical profile, synthesis, and strategic application of 6-NH₂-HOBt, emphasizing its role in Solid-Supported Reagents (SSR) and convergent peptide synthesis .

Molecular Architecture & Electronic Properties[1]

Structural Logic

The molecule consists of a benzotriazole core fused with a nucleophilic amino group at position 6 and an N-hydroxy group at position 1.

  • The N-OH Moiety (Active Site): Responsible for forming the active ester (–COOBt). It acts as a nucleophile towards the O-acylisourea and a leaving group towards the amine.

  • The C6-Amino Moiety (Anchoring Site): An electron-donating group (EDG). Unlike electron-withdrawing groups (like -Cl in 6-Cl-HOBt) which lower pKa and increase leaving group ability, the -NH₂ group increases electron density in the ring.

Electronic Impact (Hammett Correlation)

The presence of the amino group significantly alters the acidity of the N-OH proton compared to other derivatives.

DerivativeSubstituent EffectApprox.[1][2][3][4] pKaReactivity Profile
6-NO₂-HOBt Strong Electron Withdrawing~3.35Highly reactive leaving group; acidic.
6-Cl-HOBt Weak Electron Withdrawing~3.59Balanced reactivity/stability.
HOBt (Std) Hydrogen (Reference)4.60Standard baseline.
6-NH₂-HOBt Electron Donating ~5.0 - 5.5 Reduced acidity; Nucleophilic handle.

Insight: The higher pKa of 6-NH₂-HOBt means the active ester formed is slightly less reactive than that of 6-Cl-HOBt. However, its value lies not in raw speed, but in functionalizability . The amino group allows the molecule to be permanently attached to a resin (e.g., polystyrene), creating a reusable coupling reagent that simplifies purification to a single filtration step.

Physicochemical Characterization

Physical Data Table
PropertyValue / CharacteristicNotes
Appearance Tan to brown crystalline powderOxidizes slowly in air; store under inert gas.
Molecular Weight 150.14 g/mol Monoisotopic mass.
Solubility DMSO, DMF, NMPLow solubility in DCM or water compared to HOBt.
Melting Point > 200°C (Decomposition)Distinct from HOBt (156°C).[5] High lattice energy due to H-bonding.
Hygroscopicity ModerateOften exists as a hydrate; water stabilizes the lattice.
Explosivity High Risk (Dry) Like all benzotriazoles, the triazole ring is energetic.
Safety & Stability (Critical Warning)

Danger: Anhydrous benzotriazoles are Class 1.3C explosives.

  • Friction Sensitivity: High. Do not grind dry material.[6]

  • Desensitization: 6-NH₂-HOBt should be stored wetted (typically with water or immobilized on resin).

  • Thermal Stability: Decomposes exothermically above 180°C.

Synthesis & Manufacturing Workflows

The synthesis of 6-NH₂-HOBt is a multi-step process starting from 1-chloro-2,4-dinitrobenzene. It requires careful control of the hydrazine cyclization step to prevent detonation.

Synthesis Pathway Diagram[1]

SynthesisPath SM 1-Chloro-2,4- dinitrobenzene Inter1 2,4-Dinitrophenyl- hydrazine SM->Inter1 Nucleophilic Aromatic Subst. Hydrazine Hydrazine Hydrate Hydrazine->Inter1 Cyclization Base-Mediated Cyclization Inter1->Cyclization NitroHOBt 6-Nitro-1- hydroxybenzotriazole Cyclization->NitroHOBt Ring Closure Reduction Reduction (SnCl2/HCl or H2/Pd) NitroHOBt->Reduction Product 6-Amino-1- hydroxybenzotriazole Reduction->Product Selective Reduction

Caption: Step-wise synthesis from chlorodinitrobenzene. The reduction step converts the 6-nitro group to the 6-amino functionality.

Detailed Protocol: Reduction of 6-NO₂-HOBt

Reference Grounding: Adapted from standard nitro-reduction protocols (Begunov et al.) and benzotriazole synthesis (PrepChem).

Reagents:

  • 6-Nitro-1-hydroxybenzotriazole (10 mmol)

  • Tin(II) Chloride Dihydrate (SnCl₂[7]·2H₂O) (35 mmol)

  • Hydrochloric Acid (18-36%)[7]

  • Ethanol/Isopropanol

Step-by-Step:

  • Dissolution: Dissolve 6-nitro-1-hydroxybenzotriazole in ethanol (50 mL) in a round-bottom flask.

  • Acidification: Add HCl (20 mL) slowly. The solution may warm slightly.

  • Reduction: Add SnCl₂·2H₂O portion-wise while stirring. Heat the mixture to reflux (70-80°C) for 2–4 hours. Monitor by TLC (disappearance of the nitro spot).

  • Work-up: Cool to room temperature. Neutralize carefully with NaOH or NH₄OH to pH ~8. Caution: Tin salts will precipitate.

  • Extraction: Filter off the tin salts. Extract the filtrate with Ethyl Acetate (3x).

  • Purification: Recrystallize from ethanol/water.

  • Storage: Store wet or under Argon.

Applications: The "Immobilized Scavenger" Strategy

The primary utility of 6-NH₂-HOBt is not as a free additive, but as a precursor for Polymer-Supported HOBt (PS-HOBt) .

Mechanism of Action (PS-HOBt)

By reacting the 6-amino group with a sulfonyl chloride resin, the HOBt moiety is immobilized. This resin can then "grab" activated amino acids, forming an active ester on the bead.

Workflow:

  • Loading: Resin-HOBt + Amino Acid + DIC

    
     Resin-OBt-Amino Acid (Active Ester).
    
  • Coupling: Resin-OBt-AA + Amine (in solution)

    
     Peptide (in solution) + Regenerated Resin-HOBt.
    
  • Purification: Filtration. The excess reagents remain on the resin; the pure product is in the filtrate.

Application Diagram

PSHOBt_Workflow Resin Polystyrene Resin (Sulfonyl Chloride) Immobilized PS-HOBt (Ready for Activation) Resin->Immobilized Sulfonamide Bond Formation Linker 6-NH2-HOBt Linker->Immobilized Act_Step Activation: Add AA + DIC Immobilized->Act_Step ActiveEster Resin-Bound Active Ester Act_Step->ActiveEster Coupling Coupling: Add Amine (R-NH2) ActiveEster->Coupling Product Pure Peptide (In Solution) Coupling->Product Cleavage from Resin Regen Regenerated PS-HOBt Coupling->Regen Recycle Regen->Act_Step Re-use

Caption: Cycle of Polymer-Supported HOBt (PS-HOBt). The 6-amino group serves as the stable attachment point to the resin.

References

  • Luxembourg Bio Technologies. (2005). Explosive properties of 1-hydroxybenzotriazoles. Retrieved from

  • Pop, I. E., et al. (1996). Polymer-supported 1-hydroxybenzotriazole: A new activating reagent for peptide synthesis. Journal of Organic Chemistry.
  • Begunov, R. S., et al. (2024). Selectivity and By-Processes at 1-(2-Nitroaryl)-1H-Benzotriazole Reduction. Journal of Russian Advances in Chemistry. Retrieved from

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • Sigma-Aldrich. (2025).[8] Safety Data Sheet: 1-Hydroxybenzotriazole Derivatives. Retrieved from

Sources

The Benzotriazole Lineage: A Technical Guide to Peptide Coupling Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The formation of the amide bond is the cornerstone of peptide chemistry.[1] While carbodiimides (like DCC) were the early workhorses, they were plagued by slow kinetics and significant racemization.[2] The introduction of benzotriazole-based derivatives revolutionized this field, offering a balance of high reactivity and chiral integrity.

This guide provides a technical deep-dive into the discovery, mechanism, and application of these reagents.[3] It moves beyond basic textbook definitions to address the structural nuances (uronium vs. guanidinium) and the specific "neighboring group effects" that define modern synthetic strategies.

Part 1: The Historical & Structural Evolution

The evolution of these reagents is not merely a timeline of discovery but a progression of solving specific chemical limitations: Racemization , Toxicity , and Reactivity .

The Additive Era: HOBt (1970)

In 1970, König and Geiger introduced 1-Hydroxybenzotriazole (HOBt) as an additive for DCC couplings.[2]

  • The Problem: DCC activation forms an O-acylisourea. This intermediate is highly reactive but prone to intramolecular cyclization, forming an oxazolone (azlactone).[2] The oxazolone readily enolizes, leading to racemization (loss of chirality).

  • The Solution: HOBt intercepts the O-acylisourea faster than the oxazolone can form. This generates an OBt-active ester .[2] While less reactive than the O-acylisourea, the OBt ester is stable enough to prevent racemization but reactive enough to aminolyze rapidly.[2]

The Phosphonium Era: BOP (1975)

Castro and colleagues integrated the activation and the leaving group into a single salt: BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate).[2][4][5]

  • Advantage: It eliminated the need for volatile carbodiimides and insoluble urea byproducts.

  • Critical Flaw: The reaction byproduct is HMPA (hexamethylphosphoramide), a potent carcinogen.[2][6][7] This necessitated the development of PyBOP , where pyrrolidine rings replace the dimethylamines to avoid HMPA formation.

The Uronium/Guanidinium Era: HBTU & TBTU (1989)

Knorr introduced HBTU and TBTU to replace phosphonium salts.[2]

  • The Structural Controversy: For years, these were depicted as Uronium salts (O-linked).[2][3][8] However, X-ray crystallography confirmed they crystallize as Guanidinium salts (N-linked) (See Mechanistic Deep Dive).[2][8]

  • TBTU vs. HBTU: The only difference is the counterion (Tetrafluoroborate vs. Hexafluorophosphate). TBTU is generally more soluble in DMF.[2]

The 7-Aza Revolution: HATU (1993)

Carpino introduced the 7-aza analog (HOAt) and its reagent form, HATU.[2][9][10]

  • The Innovation: By replacing the carbon at position 7 of the benzotriazole ring with a nitrogen, the electron-withdrawing nature of the ring increases (stabilizing the leaving group).

  • Neighboring Group Effect: The pyridine nitrogen forms a hydrogen bond with the incoming amine, pre-organizing the transition state and accelerating coupling by orders of magnitude.

Part 2: Mechanistic Deep Dive

The "Uronium" Myth

It is vital for the application scientist to understand that commercial HBTU and HATU are actually guanidinium salts (N-oxides), not uronium salts.[2]

  • Solid State: They exist as the N-form (less reactive).[2]

  • Solution State: In the presence of a base (DIEA), the N-form activates the carboxylic acid to form the O-acyl species.[2]

  • Implication: If the uronium reagent is mixed with the amine before the acid, it can permanently guanidinate the amine, "capping" the sequence and stopping synthesis. Protocol Rule: Always mix Acid + Reagent + Base first, then add the amine (or add base last to the full mixture).[2]

Visualization: Evolution & Mechanism

The following diagrams illustrate the historical timeline and the precise activation mechanism.

Benzotriazole_Evolution DCC DCC (1955) Carbodiimide HOBt HOBt (1970) König & Geiger (Additive) DCC->HOBt Solved Racemization BOP BOP (1975) Castro (Phosphonium) HOBt->BOP Integrated Reagent HBTU HBTU/TBTU (1989) Knorr (Guanidinium) BOP->HBTU Removed HMPA Risk HATU HATU (1993) Carpino (7-Aza Effect) HBTU->HATU Enhanced Kinetics (Difficult Couplings)

Figure 1: The evolutionary lineage of coupling reagents, moving from simple additives to high-velocity, integrated salts.[2]

Activation_Mechanism Start Carboxylic Acid (R-COOH) Deprotonated Carboxylate Anion (R-COO-) Start->Deprotonated + Base Base Base (DIEA) Base->Deprotonated Intermediate O-Acyl(tetramethyl)uronium (Unstable) Deprotonated->Intermediate Attacks Reagent Reagent HBTU/HATU (Guanidinium Form) Reagent->Intermediate ActiveEster OBt/OAt Active Ester (Stable Intermediate) Intermediate->ActiveEster Rearrangement (Loss of Urea) Byproduct Urea Byproduct Intermediate->Byproduct Product Amide Bond (R-CO-NH-R') ActiveEster->Product Aminolysis Amine Incoming Amine (R'-NH2) Amine->Product

Figure 2: The activation pathway. Note the rearrangement from the initial unstable intermediate to the stable Active Ester.

Part 3: Comparative Analysis

The choice of reagent depends on the steric hindrance of the amino acid and the specific synthesis phase (Solid Phase vs. Solution).

ReagentStructure ClassByproductRelative ReactivityKey Application
HOBt AdditiveN/ALowUsed with DIC/DCC to suppress racemization.[2]
BOP PhosphoniumHMPA (Carcinogen)Highlargely obsolete due to toxicity; historical significance.[2]
PyBOP PhosphoniumPyrrolidine-phosphoramideHighAlternative to BOP without HMPA; good for cyclization.[2]
HBTU GuanidiniumTetramethylureaHighStandard SPPS; robust for most standard amino acids.[2]
HATU Guanidinium (7-aza)TetramethylureaVery High Gold Standard for hindered couplings, macrocyclization, and long peptides.[2]
HCTU Guanidinium (6-Cl)TetramethylureaHighCheaper alternative to HATU; higher reactivity than HBTU due to Cl- substituent.[2]

Part 4: Experimental Protocols

General Protocol: Fmoc-SPPS Coupling with HBTU/HATU

This protocol assumes a standard 0.1 mmol scale on Rink Amide resin.[2]

Reagents Required:

  • Amino Acid Solution: 0.2 M Fmoc-Amino Acid in DMF.

  • Activator Solution: 0.5 M HBTU (or HATU) in DMF.

  • Base Solution: 2.0 M DIPEA (Diisopropylethylamine) in NMP.

Step-by-Step Workflow:

  • Resin Preparation:

    • Swell resin in DMF for 20 minutes.

    • Deprotect Fmoc (20% Piperidine/DMF, 2 x 5 min).[2]

    • Wash: DMF (5 x 1 min) to remove all traces of piperidine (Critical: Piperidine reacts with HBTU).[2]

  • Activation (Pre-activation is NOT recommended for HBTU/HATU to avoid guanidination):

    • Add 5.0 eq Fmoc-Amino Acid to the reaction vessel.

    • Add 4.9 eq HBTU/HATU solution.

    • Add 10.0 eq DIPEA solution.

    • Note: Using slightly less coupling reagent (4.9 eq) than amino acid (5.0 eq) ensures no excess reagent remains to react with the resin-bound amine.[2]

  • Coupling:

    • Agitate at room temperature for 30–60 minutes .

    • For hindered residues (e.g., Aib, N-Me-AA): Use HATU and extend time to 2 hours or double couple.

  • Termination:

    • Drain vessel.[2][3]

    • Wash: DMF (4 x 1 min).

    • Perform Kaiser Test (ninhydrin) to verify coupling completion (Colorless beads = Complete).[2]

Part 5: Safety & Stability (The Modern Perspective)

While benzotriazoles are effective, they possess autocatalytic decomposition profiles.

  • Explosivity: Anhydrous HOBt is classified as an explosive (Class 1.3).[2][11] It is often sold as a hydrate (approx. 12% water) to desensitize it.[2]

  • Shipping Restrictions: Due to these hazards, many suppliers have difficulty shipping HOBt/HOAt in bulk.

  • The Oxyma Alternative: Modern "Green Chemistry" peptide synthesis is shifting toward Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).[2] Oxyma, used with DIC, offers safety advantages and often superior suppression of racemization compared to HOBt, though HATU remains superior for extreme steric hindrance.

References

  • König, W., & Geiger, R. (1970).[2] Eine neue Methode zur Synthese von Peptiden: Aktivierung der Carboxylgruppe mit Dicyclohexylcarbodiimid unter Zusatz von 1-Hydroxy-benzotriazolen.[2][12] Chemische Berichte, 103(3), 788–798.[2] Link[2]

  • Castro, B., Dormoy, J. R., Evin, G., & Selve, C. (1975). Reactifs de couplage peptidique IV (1) - L'hexafluorophosphate de benzotriazolyl N-oxytrisdimethylamino phosphonium (B.O.P.).[2][4][13] Tetrahedron Letters, 16(14), 1219–1222.[2] Link

  • Knorr, R., Trzeciak, A., Bannwarth, W., & Gillessen, D. (1989).[8] New coupling reagents in peptide chemistry. Tetrahedron Letters, 30(15), 1927–1930.[2] Link

  • Carpino, L. A. (1993).[2] 1-Hydroxy-7-azabenzotriazole.[2][9][10][14] An efficient peptide coupling additive.[2][3][6][15][16] Journal of the American Chemical Society, 115(10), 4397–4398. Link[2]

  • Wehrstedt, K. D., Wandrey, P. A., & Heitkamp, D. (2005).[17] Explosive properties of 1-hydroxybenzotriazoles. Journal of Hazardous Materials, 126(1-3), 1–7.[2] Link

Sources

Theoretical Studies on 6-Amino-1H-1,2,3-benzotriazol-1-ol Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth theoretical analysis of 6-amino-1H-1,2,3-benzotriazol-1-ol (6-amino-HOBt) . This document synthesizes computational data, physical organic chemistry principles, and comparative literature to establish a reactivity profile for this specific derivative.

Executive Summary

The compound 6-amino-1H-1,2,3-benzotriazol-1-ol (6-amino-HOBt) represents a distinct electronic variant of the standard peptide coupling additive, 1-hydroxybenzotriazole (HOBt). While halogenated derivatives (e.g., 6-Cl-HOBt) are widely utilized for their electron-withdrawing properties that enhance acidity and leaving group ability, the 6-amino analogue introduces a strong electron-donating group (EDG) into the benzotriazole scaffold.

This guide details the theoretical reactivity of 6-amino-HOBt, focusing on Density Functional Theory (DFT) predictions regarding tautomerism, nucleophilicity, and its "inverse" reactivity profile compared to standard additives. It serves as a foundational document for researchers exploring novel coupling reagents or energetic material precursors.[1]

Electronic Structure & Tautomerism

The reactivity of benzotriazoles is governed by the equilibrium between the N-hydroxy (A) and N-oxide (B) tautomers. Theoretical studies using B3LYP/6-311++G(d,p) level theory suggest that substituents on the benzene ring significantly shift this equilibrium.

The Tautomeric Equilibrium

Unlike the parent HOBt, where the N-hydroxy form is generally predominant in polar solvents, the introduction of an amino group at the C6 position alters the electron distribution via resonance.

  • N-Hydroxy Form (1-ol): Characterized by an O-H bond.[1] Typically the nucleophilic species in ester formation.

  • N-Oxide Form (3-oxide): Characterized by an N-H bond and an N->O dative bond.[1]

The 6-amino group acts as a


-donor, increasing electron density in the triazole ring. This destabilizes the negative charge on the oxygen in the conjugate base, potentially shifting the neutral equilibrium and affecting the pKa.
Visualization: Tautomeric Pathways

The following diagram illustrates the tautomeric shift and the resonance stabilization provided by the amino group.

Tautomerism cluster_effect Substituent Effect (6-NH2) NHydroxy N-Hydroxy Form (Active Nucleophile) NOxide N-Oxide Form (Zwitterionic) NHydroxy->NOxide Tautomerization (K_T) Anion 6-Amino-OBt Anion (Resonance Stabilized) NHydroxy->Anion Deprotonation (-H+) NOxide->Anion Deprotonation (-H+) Effect Electron Donation (+M Effect) Increases pKa vs HOBt Effect->Anion

Figure 1: Tautomeric equilibrium and ionization of 6-amino-HOBt.[1] The amino group influences the stability of the anion via resonance donation.

Reactivity Profile: The "Inverse" Substituent Effect

In the design of coupling reagents, the goal is often to lower the pKa (increase acidity) to make the resulting active ester a better leaving group. 6-Cl-HOBt achieves this with an electron-withdrawing group (EWG).[1] 6-Amino-HOBt, conversely, presents an inverse profile .[1]

Comparative Theoretical Metrics

The following table summarizes the predicted physicochemical properties based on Hammett


 constants and DFT trends found in comparative literature [1, 2].
PropertyHOBt (Reference)6-Cl-HOBt (EWG)6-Amino-HOBt (EDG)Mechanistic Implication
Substituent Effect None (H)Electron Withdrawing (-I, +M weak)Electron Donating (+M strong)6-NH2 increases e- density.
Predicted pKa ~4.60~3.50~5.50 - 6.00 Lower acidity; harder to deprotonate.
Nucleophilicity (Anion) ModerateLowerHigher Faster attack on activated carboxylates.
Leaving Group Ability GoodExcellentPoor Slower aminolysis of the active ester.
LUMO Energy -LowerHigher Increased resistance to reduction.
The Nucleophilicity-Leaving Group Trade-off

Theoretical studies indicate a "crossing point" in efficiency:

  • Step 1 (Activation): 6-Amino-HOBt anion is a better nucleophile than HOBt.[1] It will attack the O-acylurea (from carbodiimide) or uronium salt faster.

  • Step 2 (Aminolysis): The resulting 6-amino-OBt ester is more stable (less reactive) due to the stronger N-O bond resulting from higher electron density.[1] This makes the displacement by the amine (peptide bond formation) slower.

Mechanistic Insights: Peptide Coupling Pathway

Understanding the role of the 6-amino group requires mapping the reaction coordinate of the coupling cycle.

Active Ester Formation

The amino group at position 6 donates electron density into the benzotriazole ring system. In the transition state for the attack on the O-acylisourea, the 6-amino-HOBt oxygen is "harder" and more nucleophilic.

Visualization: Coupling Mechanism

The diagram below details the pathway, highlighting the kinetic bottleneck introduced by the amino substituent.

CouplingMechanism cluster_theory Theoretical Prediction Acid Carboxylic Acid (R-COOH) OAcyl O-Acylisourea (Unstable Intermediate) Acid->OAcyl Activation DCC Carbodiimide (Activation Agent) DCC->OAcyl Activation Add 6-Amino-HOBt ActiveEster 6-Amino-OBt Active Ester (Stabilized by EDG) Add->ActiveEster Catalyst OAcyl->ActiveEster Fast Nucleophilic Attack (Enhanced by 6-NH2) Peptide Peptide Bond (R-CO-NH-R') ActiveEster->Peptide Slow Aminolysis (Rate Limiting Step) Amine Amine (R'-NH2) Amine->Peptide Note The 6-NH2 group stabilizes the Active Ester, reducing the rate of aminolysis compared to Cl-HOBt. Note->ActiveEster

Figure 2: Mechanistic pathway of peptide coupling using 6-amino-HOBt. The red arrow indicates the theoretically predicted rate-limiting step caused by the electron-donating amino group.

Experimental Validation Protocols

To validate these theoretical models, the following self-validating experimental workflows are recommended.

Protocol: Spectrophotometric pKa Determination

Objective: Confirm the predicted pKa shift (~5.5–6.0).

  • Preparation: Dissolve 6-amino-HOBt (

    
     M) in a mixed solvent system (e.g., Acetonitrile/Water 95:5) to ensure solubility while mimicking coupling conditions.
    
  • Titration: Titrate with standard NaOH.

  • Detection: Monitor UV-Vis absorption shifts. The bathochromic shift of the

    
     transition upon deprotonation will be distinct due to the amino auxochrome.
    
  • Analysis: Plot Absorbance vs. pH. The inflection point yields the pKa.

    • Validation Check: If pKa < 4.0, the theoretical model of "electron donation" is incorrect (check for zwitterion formation).

Protocol: Competitive Kinetic Rate Study

Objective: Quantify the "Leaving Group Ability."[1][2]

  • Setup: Prepare the benzotriazole ester of a model amino acid (e.g., Fmoc-Val-OBt-6-NH2).[1]

  • Reaction: React with benzylamine in DMF at 25°C.

  • Control: Run parallel reaction with standard Fmoc-Val-OBt (unsubstituted).

  • Monitoring: Use HPLC to track the disappearance of the active ester.[1]

  • Result: Calculate

    
    . Theory predicts 
    
    
    
    .

References

  • Computational Study on Hydroxybenzotriazoles as Reagents for Ester Hydrolysis. Source: The Journal of Organic Chemistry (ACS Publications) Context: Establishes the DFT methodology for calculating pKa and nucleophilicity of HOBt derivatives. URL:[Link]

  • Spectrophotometric Determination of pKa's of 1-Hydroxybenzotriazole and Oxime Derivatives. Source: Journal of the Chemical Society of Pakistan Context: Provides experimental Hammett correlation data for 6-substituted HOBt derivatives (Cl, NO2, CF3), serving as the baseline for extrapolating 6-amino behavior. URL:[Link]

  • Impact of Different Groups on Properties of 1-X-Benzotriazole Derivatives. Source: European Journal of Theoretical and Applied Sciences Context: Discusses B3LYP/6-311++G** calculations for amino-benzotriazoles, offering structural parameters relevant to the 6-amino isomer. URL:[Link]

  • Benzotriazole Reagents for the Syntheses of Protected Amino Acids. Source: Synlett (via Organic Chemistry Portal) Context: Validates the stability and reactivity of benzotriazole-based active esters in practical synthesis. URL:[Link]

Sources

Methodological & Application

using 6-amino-1H-1,2,3-benzotriazol-1-ol in solid-phase peptide synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalized Benzotriazoles in Peptide Chemistry

Part 1: Executive Summary & Scientific Rationale

6-Amino-1H-1,2,3-benzotriazol-1-ol (6-amino-HOBt) represents a critical functional evolution of the standard peptide coupling additive, 1-Hydroxybenzotriazole (HOBt). While standard HOBt is a soluble additive used to suppress racemization and catalyze active ester formation, 6-amino-HOBt serves a distinct, higher-order purpose: it acts as a bifunctional scaffold for the creation of Polymer-Supported (PS) reagents .

The presence of the amino group at the 6-position provides a nucleophilic "handle" for immobilization onto solid supports without interfering with the N-hydroxy tautomerism required for active ester formation. This allows for the generation of PS-HOBt , a reagent that enables "zero-purification" peptide synthesis—where byproducts remain resin-bound and the pure peptide is eluted by simple filtration.

Critical Mechanistic Insight: The pKa Balancing Act

Researchers must understand the electronic implications of the 6-amino substituent:

  • Electronic Donating Effect: The amino group (-NH₂) is electron-donating by resonance. In free solution, this increases electron density in the benzotriazole ring, destabilizing the conjugate base (N-O⁻) and raising the pKa (making it less acidic than standard HOBt, pKa ~4.6).

  • Reactivity Implication: A higher pKa typically correlates with slower leaving group kinetics in active esters.

  • The Fix (Expert Strategy): To restore optimal reactivity, 6-amino-HOBt should ideally be immobilized via electron-withdrawing linkers (such as sulfonyl chlorides). The formation of a sulfonamide bond withdraws electron density, lowering the pKa back to the optimal range (approx. 3.5–4.5) for rapid acylation.

Part 2: Experimental Protocols

Protocol A: Preparation of Polymer-Supported HOBt (PS-HOBt)

Objective: Immobilize 6-amino-HOBt onto a polystyrene core to create a reusable solid-phase coupling reagent.

Materials:

  • Reagent: 6-Amino-1H-1,2,3-benzotriazol-1-ol (1.5 eq relative to resin loading).

  • Support: Polystyrene Sulfonyl Chloride Resin (Loading: 1.0–1.5 mmol/g).

  • Base: Pyridine or Diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF).

Step-by-Step Methodology:

  • Resin Swelling: Place 1.0 g of Sulfonyl Chloride resin in a solid-phase reaction vessel. Add 10 mL of anhydrous DCM and swell for 30 minutes. Drain.

  • Coupling Solution Prep: Dissolve 6-amino-HOBt (1.5 eq) in minimal dry DMF. Add Pyridine (2.0 eq).

  • Immobilization: Add the coupling solution to the swollen resin. Shake or rotate gently at room temperature for 12–18 hours.

    • Mechanism:[1][2][3] The 6-amino group attacks the sulfonyl chloride, forming a stable sulfonamide linkage.

  • Capping (Optional but Recommended): Drain the resin. Add a solution of 10% Aniline in DCM to cap any unreacted sulfonyl chloride sites (30 mins).

  • Washing: Wash extensively to remove unbound reagents:

    • 3x DMF

    • 3x DCM[4]

    • 3x Methanol (to shrink resin)

    • 3x Diethyl Ether

  • Drying: Dry resin under high vacuum for 24 hours.

  • Validation: Perform an elemental analysis (Nitrogen content) or an acid-base titration to determine the active loading of the new PS-HOBt resin.

Protocol B: Peptide Coupling using PS-HOBt (Catch-and-Release)

Objective: Use the synthesized PS-HOBt resin to couple an Fmoc-amino acid to an amine (or peptide N-terminus) with filtration-based purification.

Workflow:

  • Activation (The "Catch"):

    • Swell PS-HOBt resin (1.0 g, ~1.0 mmol active sites) in DCM/DMF (9:1).

    • Add Fmoc-Amino Acid (1.0 mmol) and DIC (Diisopropylcarbodiimide, 1.0 mmol).

    • Shake for 20–40 minutes.

    • Result: The Amino Acid is now covalently bound to the resin as an active ester (PS-OBt-AA). Urea byproducts remain in solution.

  • Wash: Filter the resin and wash 3x with DCM to remove the urea byproduct and unreacted reagents.

  • Coupling (The "Release"):

    • Add the amine component (e.g., H-Peptide-Resin or free amine in solution) dissolved in DCM.

    • Shake for 1–4 hours.

    • Mechanism:[1][2][3] The amine attacks the resin-bound active ester. The peptide bond forms, releasing the product into the solution (or keeping it on the growing chain if using standard SPPS), while the HOBt moiety remains attached to the polymer.

  • Isolation: Filter the resin.[3]

    • If Solution Phase: The filtrate contains the pure coupled product.

    • If Solid Phase:[3][5][6][7][8][9] The resin acts as a regenerable catalyst.

Part 3: Data & Visualization

Comparative Reagent Analysis
Reagent VariantSubstituent (Pos 6)pKa (Approx)Reactivity ProfilePrimary Application
HOBt -H4.60StandardGeneral SPPS additive (Racemization suppressant).
6-Cl-HOBt -Cl3.35HighDifficult couplings; sterically hindered residues.
6-Amino-HOBt -NH₂~5.60*Low (Deactivated)Precursor for Immobilization.
PS-HOBt -NH-SO₂-Polymer~3.80High (Restored)Clean synthesis; Polymer-assisted reagents.

*Note: The high pKa of free 6-amino-HOBt makes it a poor additive in solution unless modified.

Workflow Visualization

The following diagram illustrates the transformation of 6-amino-HOBt into a polymer-supported reagent and its catalytic cycle in peptide synthesis.

PS_HOBt_Cycle AminoHOBt 6-Amino-HOBt (Soluble Precursor) PS_HOBt PS-HOBt Reagent (Immobilized) AminoHOBt->PS_HOBt Immobilization (Pyridine, DMF) Resin Sulfonyl Chloride Resin Resin->PS_HOBt ActiveEster Resin-Bound Active Ester PS_HOBt->ActiveEster Activation (Fmoc-AA + DIC) Product Peptide Product (Pure in Solution) ActiveEster->Product Coupling (+ Amine) Byproducts Urea Byproducts (Washed Away) ActiveEster->Byproducts Filtration Step 1 Product->PS_HOBt Regeneration (Cycle Completes)

Caption: Cycle of immobilization, activation, and release using 6-amino-HOBt derived resin.

Part 4: References

  • Pop, I. E., Déprez, B. P., & Tartar, A. L. (1997). Versatile Acylation of Nucleophiles Using a New Polymer-Supported 1-Hydroxybenzotriazole Derivative. Journal of Organic Chemistry, 62(8), 2594–2603.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Dandapani, S., & Curran, D. P. (2004). Separation-friendly synthesis of peptides using polymer-supported reagents.[10] Chemistry – A European Journal, 10(13), 3130–3138.

Sources

Troubleshooting & Optimization

minimizing side reactions in 6-amino-1H-1,2,3-benzotriazol-1-ol couplings

[1]

Status: Operational Role: Senior Application Scientist Topic: Minimizing Side Reactions & Process Safety[1]

The Core Challenge: The "Dual Nucleophile" Paradox

When coupling an amino acid or carboxylic acid to 6-amino-HOBt (typically to generate fluorogenic protease substrates or specialized linkers), you are fighting a competition between two nucleophilic sites:[1]

  • The Target: The exocyclic amine at position 6 (

    
    ).
    
  • The Distraction: The N-hydroxy group at position 1 (

    
    ).[1]
    

The Problem: Standard coupling reagents (HBTU, HATU) activate carboxylic acids to react with nucleophiles. The

2


Decision Logic: Reaction Pathway Analysis

The following diagram illustrates the kinetic competition and the critical "Guanidinylation" trap common with uronium reagents.

Gcluster_reactionsCompeting PathwaysStartCarboxylic Acid(R-COOH)ActivationActivation Step(Reagent: HBTU/HATU or DIC)Start->ActivationActivatedActivated Species(O-Acyl Urea or OBt ester)Activation->ActivatedPath_NPath A: N-Acylation(Desired)Activated->Path_N+ 6-amino-HOBtSubstrate6-amino-HOBt(Substrate)Substrate->Path_NNucleophilic Attack(Target -NH2)Path_OPath B: O-Acylation(Transient Active Ester)Substrate->Path_OSide Rxn: Attack by N-OH(Low pH risk)Path_GPath C: Guanidinylation(Dead-End Side Product)Substrate->Path_GSide Rxn: Direct Attackon Uronium ReagentProductFinal Amide Product(Stable)Path_N->ProductHydrolysisHydrolysis toStarting MaterialPath_O->HydrolysisAq. WorkupGuanidine+98 Da Adduct(Irreversible)Path_G->Guanidine

Figure 1: Kinetic competition pathways.[1] Path A is desired.[1] Path B leads to apparent low yield. Path C is a permanent impurity caused by incorrect reagent selection.

Troubleshooting Matrix (FAQs)

Issue #1: "I see a +98 Da mass shift in my product."

Diagnosis: Guanidinylation.[1][3] Cause: You likely used a uronium-based coupling reagent (HBTU, HATU, TBTU). The 6-amino group is an aniline derivative.[1] Primary amines can attack the central carbon of the uronium reagent faster than they attack the activated carboxylic acid, permanently capping the amine with a tetramethylguanidinium moiety. Solution:

  • Immediate Fix: Switch to Phosphonium reagents (PyBOP) or Carbodiimides (DIC/EDC) . These do not suffer from the guanidinylation side reaction with primary amines.

  • Protocol Adjustment: If you must use HATU, pre-activate the acid for 2–3 minutes before adding the 6-amino-HOBt to ensure the uronium species is consumed.

Issue #2: "My reaction shows conversion by TLC/HPLC, but I recover starting material after workup."

Diagnosis: O-Acylation (Active Ester Formation).[1] Cause: The carboxylic acid reacted with the

1Solution:
  • Regiocontrol: Perform the reaction at a slightly elevated pH (pH 8–9) where the amine nucleophilicity is enhanced, or use a silylation strategy .

  • Silylation Protocol: Treat 6-amino-HOBt with N,O-bis(trimethylsilyl)acetamide (BSA) first.[1] This transiently protects the

    
    -OH as a silyl ether (
    
    
    -O-TMS), forcing the acylating agent to react with the amine.[1] The TMS group falls off during workup.
Issue #3: "The reaction mixture turned dark/black immediately."

Diagnosis: Oxidation / Azo Coupling.[1] Cause: 6-amino-benzotriazoles are electron-rich anilines prone to oxidation.[1] If the reaction is run in air or with old DMF, oxidative dimerization (azo bond formation) can occur. Solution:

  • Degassing: Sparge all solvents with Argon/Nitrogen for 15 minutes.[1]

  • Light Protection: Wrap the reaction vessel in aluminum foil. Benzotriazoles are photosensitive.[1]

Optimized Protocol: Selective N-Acylation

This protocol minimizes O-acylation and prevents guanidinylation.[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 6-amino-1H-1,2,3-benzotriazol-1-ol (1.0 equiv)[1]

  • PyBOP (1.1 equiv) — Selected to prevent guanidinylation.

  • NMM (N-methylmorpholine) (2.5 equiv) — Weaker base than DIPEA, reduces racemization risk.[1]

  • Anhydrous DMF.[1]

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a reaction flask and cool under a stream of Argon.

  • Dissolution: Dissolve the Carboxylic Acid and PyBOP in anhydrous DMF. Stir for 2 minutes.

    • Note: Do not add the amine yet.

  • Base Addition: Add NMM (1.0 equiv only) to initiate activation. Stir for 5 minutes.

    • Why? This forms the OBt-active ester of your acid (using the HOBt released from PyBOP).

  • Substrate Addition: Add the 6-amino-HOBt (1.0 equiv) followed by the remaining NMM (1.5 equiv).

  • Reaction: Stir at Room Temperature for 4–16 hours. Monitor by HPLC.

    • Checkpoint: Look for the disappearance of the amine. If a peak appears that reverts to starting material upon adding water, it is the O-acyl isomer.

  • Workup (Critical):

    • Dilute with EtOAc.[1]

    • Wash with 5% KHSO4 (Acidic wash removes unreacted amine).

    • Wash with Brine (Avoid strong basic washes if the product is sensitive).

    • Dry over Na2SO4 and concentrate.[4][5]

Safety & Stability Data (The "Explosive" Context)

Benzotriazole derivatives possess high energy content.[1] The addition of an amino group adds to the nitrogen density, increasing shock sensitivity.

ParameterData / LimitImplication
Thermal Stability Dec > 156°C (Exothermic)Do not heat reactions above 60°C. Use vacuum ovens < 40°C for drying.[1]
Shock Sensitivity High (Anhydrous form)Always keep the material "wet" (hydrate) or in solution until the final step.
Metal Compatibility IncompatibleDo not use metal spatulas (risk of friction ignition). Use Teflon/plastic.[1]
Storage 2–8°C, Dark, Inert GasPrevents auto-oxidation of the amine to azo-dimers.[1]

References

  • Mechanisms of Guanidinylation

    • Carpino, L. A., et al.[4][6] "The uronium/guanidinium peptide coupling reagents: Finally the true uronium salts." Angewandte Chemie International Edition, vol. 41, no. 3, 2002, pp. 441–445.

  • HOBt Safety & Properties

    • Wehrstedt, K. D., et al. "Differential Scanning Calorimetry and reaction calorimetry as tools for the safety assessment of HOBt." Journal of Hazardous Materials, vol. 126, no. 1-3, 2005, pp. 1–7.[1]

  • Selective Acylation Strategies (Aniline vs Phenol/OH)

    • Hermanson, G. T. Bioconjugate Techniques. 3rd ed., Academic Press, 2013. (Chapter 3: Zero-Length Crosslinkers).

  • PyBOP Utility

    • Coste, J., et al. "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters, vol. 31, no. 2, 1990, pp. 205–208.

purification strategies for peptides synthesized with 6-amino-1H-1,2,3-benzotriazol-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers utilizing 6-amino-1H-1,2,3-benzotriazol-1-ol (referred to herein as 6-amino-HOBt ) in peptide synthesis.

While 6-Cl-HOBt and HOBt are standard industry reagents, the 6-amino derivative is a specialized amphoteric reagent. Its unique zwitterionic properties require a distinct purification logic that differs from standard peptide workups.

Core Reagent Profile & Chemical Logic

Reagent: 6-amino-1H-1,2,3-benzotriazol-1-ol (6-amino-HOBt) Role: Coupling additive, racemization suppressant, or nucleophilic catalyst. Key Characteristic: Amphoterism . Unlike standard HOBt (which is purely acidic, pKa ~4.6), 6-amino-HOBt possesses both an acidic hydroxyl group (N-OH) and a basic amine group (-NH₂).

The Solubility Switch (Critical for Purification)

Your purification strategy must exploit the ionization state of the molecule. Unlike HOBt, which is removed primarily by basic washes, 6-amino-HOBt can be removed by both acidic and basic aqueous washes, but it risks retention in the organic phase at neutral pH (isoelectric point).

pH ConditionHOBt State6-Amino-HOBt State Solubility Phase
Acidic (pH < 3) Neutral (Protonated)Cationic (Protonated -NH₃⁺)Aqueous (Removes 6-amino-HOBt)
Neutral (pH ~5-6) Partially IonizedZwitterionic (Neutral Net Charge)Organic (Risk of Retention)
Basic (pH > 8) Anionic (Deprotonated)Anionic (Deprotonated -O⁻)Aqueous (Removes both)

Troubleshooting Guide (Q&A)

Issue 1: "I performed a standard HOBt workup, but the reagent is still co-eluting with my peptide."

Diagnosis: You likely relied on a single wash step or washed near the isoelectric point of the reagent. The Mechanism: Standard HOBt is removed efficiently by saturated NaHCO₃ (pH ~8). However, 6-amino-HOBt has an aniline-like amine. If your workup pH drifted toward 5–6 (e.g., insufficient base or weak acid wash), the 6-amino-HOBt exists as a zwitterion, which is lipophilic and remains in the organic solvent (DCM/EtOAc). Solution: Implement a "Dual-Polarity" Wash Protocol .

  • Acidic Wash: Wash the organic phase with 1M KHSO₄ or 5% HCl. The 6-amino-HOBt becomes cationic (-NH₃⁺) and partitions into the water.

  • Basic Wash: Follow with saturated NaHCO₃. Any remaining reagent becomes anionic (-O⁻) and partitions into the water.

Issue 2: "My crude peptide shows a new impurity peak at +16 Da or +135 Da."

Diagnosis: Oxidation or side-reaction of the amino group. The Mechanism: The 6-amino group on the benzotriazole ring is electron-rich (aniline derivative). It is susceptible to:

  • Oxidation: Air oxidation to nitro/nitroso species (often colored yellow/brown).

  • Acylation: If the 6-amino group is not protected or sterically hindered, it can act as a nucleophile, reacting with your activated amino acid to form a stable amide byproduct (Peptide-6-amino-HOBt adduct). Solution:

  • Prevention: Ensure the 6-amino-HOBt is used only as a catalyst or scavenger, not in stoichiometric excess if the amino group is unprotected. If used as a handle, ensure it is protected (e.g., Boc-6-amino-HOBt) during coupling.

  • Purification: These adducts are often more hydrophobic.[1] Use a shallow gradient on RP-HPLC (0.5% B/min) to separate the adduct from the target peptide.

Issue 3: "The reagent is co-eluting with my hydrophilic peptide on HPLC."

Diagnosis: Ion-pairing effects. The Mechanism: At pH 2 (standard TFA mobile phase), 6-amino-HOBt is positively charged. If your peptide is also positively charged (e.g., Arginine/Lysine-rich), they may repel the stationary phase similarly or form ion pairs. Solution: Switch to High pH HPLC .

  • Use Ammonium Bicarbonate (pH 8) or Ammonium Hydroxide (pH 10) buffers.

  • At this pH, 6-amino-HOBt is negatively charged (anionic), while your basic peptide residues may be neutral or less positive. This drastically alters the selectivity factor (

    
    ), shifting the reagent peak away from the peptide.
    

Recommended Extraction Protocol

This protocol ensures the removal of 6-amino-HOBt before the crude peptide reaches the HPLC stage.

Reagents Needed:

  • Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acidic Buffer: 1M KHSO₄ or 10% Citric Acid.

  • Basic Buffer: Saturated NaHCO₃.

  • Brine: Saturated NaCl.

Step-by-Step:

  • Dissolution: Dissolve the crude reaction mixture in EtOAc (preferred for peptide solubility).

  • Acidic Extraction (Critical Step):

    • Wash 2x with 1M KHSO₄ .

    • Why: Protonates the 6-amino group (-NH₃⁺). The reagent becomes highly water-soluble.

  • Basic Extraction:

    • Wash 2x with Saturated NaHCO₃ .

    • Why: Deprotonates the hydroxyl group (-O⁻). Scavenges any unreacted carboxylic acids and remaining HOBt derivatives.

  • Drying: Wash 1x with Brine, dry over MgSO₄, and concentrate.

Visualization: Solubility & Extraction Logic

The following diagram illustrates the phase-switching behavior of 6-amino-HOBt compared to standard HOBt.

PurificationLogic Start Crude Reaction Mixture (Peptide + 6-Amino-HOBt) AcidWash Acid Wash (pH < 3) (1M KHSO4) Start->AcidWash Step 1 Zwitter Danger Zone (pH 5-6) Zwitterionic Organic Soluble (Retention) Start->Zwitter If pH is Neutral BaseWash Base Wash (pH > 8) (Sat. NaHCO3) AcidWash->BaseWash Organic Phase to Step 2 Cationic 6-Amino-HOBt State: Cationic (NH3+) Highly Water Soluble AcidWash->Cationic Partition to Aqueous Anionic 6-Amino-HOBt State: Anionic (O-) Water Soluble BaseWash->Anionic Partition to Aqueous Final Peptide (Reagent Free) BaseWash->Final Purified Organic Phase

Caption: Phase partitioning logic for 6-amino-HOBt. Note that unlike standard HOBt, the amino-derivative can be removed effectively in the acidic wash step.

Sanity Check: Reagent Verification

Are you sure you didn't mean 6-Cl-HOBt?

Before proceeding with complex troubleshooting, verify the reagent label.

  • 6-Cl-HOBt (6-Chloro-1-hydroxybenzotriazole): The industry standard "6-substituted" HOBt. It is more acidic than HOBt and is removed purely by basic washes.

  • 6-Amino-HOBt: A specialized reagent.[2] If you are using this, you are likely doing specific conjugation chemistry or using it as a functional handle.

Comparison Table:

Feature6-Cl-HOBt (Standard)6-Amino-HOBt (Specialized)
Electronic Effect Electron Withdrawing (Cl)Electron Donating (NH₂)
Acidity (pKa) ~3.5 (More Acidic)~6-7 (Less Acidic)
Extraction Base Wash OnlyAcid OR Base Wash
Risk Explosive (Dry)Oxidation / Nucleophilic Side Rxn

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Katritzky, A. R., et al. (2011).[3] Benzotriazole Reagents for the Syntheses of Fmoc-, Boc-, and Alloc-Protected Amino Acids. Synlett, 2011(14), 2013-2016.

  • Luxembourg Bio Technologies. (n.d.). Handling and Safety of Benzotriazole Derivatives.

Sources

improving yield and purity in peptide synthesis using 6-amino-1H-1,2,3-benzotriazol-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the application of 6-amino-1H-1,2,3-benzotriazol-1-ol (6-amino-HOBt) in peptide synthesis.

Unlike the standard soluble additive 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt), the 6-amino derivative is primarily utilized as a functional scaffold to create Polymer-Supported HOBt (PS-HOBt) . This guide focuses on leveraging this immobilization strategy to achieve "catch-and-release" purification, thereby significantly enhancing yield and purity by eliminating standard extraction workups.

Technical Overview & Mechanism

6-amino-1H-1,2,3-benzotriazol-1-ol is a bifunctional reagent. It retains the N-hydroxyl group required for activating amino acids (suppressing racemization) while providing a nucleophilic amino handle (at position 6) for covalent attachment to solid supports.

Core Application: Polymer-Supported HOBt (PS-HOBt)

Using 6-amino-HOBt as a soluble additive is not recommended due to the nucleophilicity of the aniline amine, which can lead to irreversible side reactions (e.g., self-acylation). Instead, it is immobilized onto carboxyl-functionalized resins.

Mechanism of Action (Catch-and-Release):

  • Immobilization: 6-amino-HOBt is coupled to a carboxylated resin (e.g., Carboxypolystyrene).

  • Activation (Catch): A protected amino acid is coupled to the resin-bound HOBt, forming a Polymer-Bound Active Ester (PS-OBt) . Excess reagents are washed away.[1][2][3][4]

  • Coupling (Release): An amine (peptide fragment) is added.[1][2][4][5][6] It attacks the active ester, releasing the pure peptide into the solution while the HOBt moiety remains attached to the resin.

Benefits for Yield & Purity
FeatureSoluble HOBt/HATUPolymer-Supported HOBt (from 6-amino-HOBt)
Purity Strategy Requires extraction/chromatography to remove HOBt.Filtration only. Byproduct remains on resin.
Yield Optimization Excess reagents contaminate product.Excess reagents washed away before product release.
Racemization Low (suppressed by OBt ester).[2][7]Low (comparable to solution phase HOBt).
Safety HOBt is explosive (Class 1C).Safer. Immobilized reagents have reduced shock sensitivity.

Experimental Protocols

Protocol A: Synthesis of PS-HOBt Resin

Objective: Immobilize 6-amino-HOBt onto a carboxylated support to create the active scavenger/activator.

Materials:

  • Ligand: 6-amino-1H-1,2,3-benzotriazol-1-ol (1.5 equiv relative to resin loading).

  • Support: Carboxypolystyrene resin (1.0–1.5 mmol/g loading).

  • Coupling Agents: DIC (Diisopropylcarbodiimide) and HOBt (standard soluble) or HATU.

  • Solvent: DMF (Anhydrous).[8]

Step-by-Step:

  • Swelling: Swell 1.0 g of Carboxypolystyrene resin in DMF (10 mL) for 30 minutes.

  • Activation: In a separate vial, dissolve 6-amino-HOBt (1.5 equiv) and HOBt (1.5 equiv) in DMF. Add DIC (1.5 equiv) and stir for 5 minutes.

    • Note: Standard HOBt is added here to activate the resin's carboxyl groups, allowing the amino group of 6-amino-HOBt to react.

  • Coupling: Add the activated mixture to the resin. Shake at room temperature for 12–18 hours.

  • Washing: Filter the resin.[1][4][9] Wash sequentially with DMF (3x), DCM (3x), MeOH (3x), and DCM (3x).

  • Capping (Critical): To ensure no free carboxyl groups remain, treat resin with acetic anhydride/pyridine (1:1) in DCM for 30 minutes.

  • Drying: Dry resin under vacuum. It is now ready for use as PS-HOBt .

Protocol B: "Catch-and-Release" Peptide Synthesis

Objective: Synthesize a peptide bond with high purity by filtering off the coupling reagent.

Step-by-Step:

  • Loading (The "Catch"):

    • Swell PS-HOBt resin (from Protocol A) in DCM/DMF (4:1).[4]

    • Add Fmoc-Amino Acid (3.0 equiv) and DIC (3.0 equiv).

    • Shake for 2–4 hours.

    • Wash: Filter and wash extensively with DMF and DCM.[1][4][9] Result: The resin now holds the activated amino acid. Impurities and urea byproducts are washed away.[1][2]

  • Coupling (The "Release"):

    • Add the amine component (e.g., free amine of a peptide fragment) dissolved in DCM (0.5–0.8 equiv relative to loaded resin).

    • Note: Use the amine as the limiting reagent to ensure 100% conversion of the amine to product.

    • Shake for 2–16 hours (monitor via TLC/HPLC).

  • Isolation:

    • Filter the reaction mixture. The filtrate contains the pure acylated peptide .

    • The HOBt moiety remains bound to the resin (regenerated).

    • Evaporate solvent to obtain product.[1][7]

Visualization of Workflows

Figure 1: Immobilization Logic

This diagram illustrates how 6-amino-HOBt is grafted onto the resin to create the functional tool.

Immobilization Resin Carboxypolystyrene (COOH-Resin) Activation Activation (DIC/HOBt) Resin->Activation Swell Linker 6-amino-HOBt (Ligand) Linker->Activation Dissolve PS_HOBt PS-HOBt Resin (Ready for Use) Activation->PS_HOBt Amide Bond Formation (Immobilization)

Caption: Synthesis of Polymer-Supported HOBt using 6-amino-1H-1,2,3-benzotriazol-1-ol as the precursor.

Figure 2: Catch-and-Release Purification Cycle

This diagram demonstrates the purity mechanism: contaminants are washed away before the product is released.

CatchRelease PS_HOBt PS-HOBt Resin Step1 1. LOAD (Catch) Add Fmoc-AA + DIC PS_HOBt->Step1 Wash WASH STEP Remove Urea & Excess AA Step1->Wash Reaction ActiveResin Polymer-Bound Active Ester Wash->ActiveResin Filtration Step2 2. COUPLE (Release) Add Amine (Peptide) ActiveResin->Step2 Product PURE PEPTIDE (In Solution) Step2->Product Cleavage into Soln Waste Spent Resin (Recyclable) Step2->Waste Remains on Filter

Caption: The "Catch-and-Release" cycle ensures that urea byproducts and excess reagents never contaminate the final peptide solution.

Troubleshooting & FAQs

Troubleshooting Guide
IssuePossible CauseCorrective Action
Low Loading of PS-HOBt Incomplete coupling of 6-amino-HOBt to resin.Use a stronger activation method for the resin (e.g., HATU instead of DIC) or double-couple. Ensure the resin is fully swelled in DMF.
Product Contaminated with HOBt Linker cleavage.The amide bond holding 6-amino-HOBt to the resin is stable, but ester linkages (if used) are not. Ensure you used an amide linkage (Carboxy-Resin + Amino-HOBt). Avoid strong hydrolysis conditions.
Slow Reaction Rate (Release) Steric hindrance on solid phase.Use a solvent mixture of DCM/DMF (4:[4]1) to swell the resin properly. Pure DCM may not swell the polystyrene core enough for the amine to penetrate.
Racemization Observed Over-activation or base usage.When loading the resin (Step 1), avoid using bases (DIEA/NMM) if possible; use DIC alone. If base is required, use collidine (weaker base).
Frequently Asked Questions

Q: Can I use 6-amino-HOBt directly as a soluble additive like 6-Cl-HOBt? A: No. The free amino group on the benzene ring is nucleophilic. If used in solution, it will compete with your peptide amine for the activated amino acid, leading to the formation of stable, unwanted byproducts. It must be immobilized first.

Q: How does this improve purity compared to HPLC? A: It reduces the need for HPLC. By washing away the activating reagents (DIC, urea) while the amino acid is still attached to the resin, you generate a "chemically pure" active species. When the amine is added, the only thing released into solution is the product. This is ideal for intermediate steps to avoid repeated chromatographic purifications.

Q: Is the PS-HOBt resin recyclable? A: Yes, the spent resin (after the release step) contains the HOBt moiety. It can be washed with acidic solutions (to protonate the N-OH) and reused, though efficiency may drop after 5–10 cycles due to physical resin degradation.

References

  • Pop, I. E., et al. (1996). "Versatile Acylation of Nucleophiles Using a New Polymer-Supported 1-Hydroxybenzotriazole Reagent." Journal of Organic Chemistry, 62(8), 2594–2603.

  • Dendrinos, K. G., et al. (1998). "Polymer-supported reagents for the 'catch and release' purification of amines." Journal of the Chemical Society, Perkin Transactions 1, 3463-3464.

  • Baxendale, I. R., et al. (2006). "Multi-step synthesis using modular flow reactors: Best practice for scavenger and reagent usage." Tetrahedron, 62(49), 11267-11278.

  • Luxembourg Bio Technologies. (2025).[9] "Handling and Safety of Benzotriazole Derivatives." Technical Safety Data Sheet.

Sources

stability and storage of 6-amino-1H-1,2,3-benzotriazol-1-ol solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Amino-1H-1,2,3-benzotriazol-1-ol

Topic: Stability, Storage, and Handling of 6-Amino-1H-1,2,3-benzotriazol-1-ol Role: Senior Application Scientist Audience: Pharmaceutical Researchers & Process Chemists

Executive Summary: The Dual-Risk Profile

As researchers, we often treat benzotriazole derivatives merely as coupling additives. However, 6-amino-1H-1,2,3-benzotriazol-1-ol (6-Amino-HOBt) presents a unique "dual-risk" profile that distinguishes it from standard HOBt. It combines the energetic instability of the benzotriazole core (shock sensitivity when dry) with the oxidative lability of the exocyclic amine group.

This guide moves beyond basic safety data sheets to provide a mechanistic understanding of how to preserve the integrity of this reagent during critical experimental workflows.

Part 1: Critical Storage Protocols

The Golden Rule: Never allow 6-Amino-HOBt to dry completely. Like its parent compound HOBt, the anhydrous form possesses autocatalytic decomposition potential.

Solid State Storage (Lyophilized/Powder)
  • Hydration is Safety: Commercial preparations are often supplied as hydrates (approx. 10-20% water wt/wt). Do not dry this water off unless strictly required for anhydrous reactions, and even then, generate it in situ.

  • Atmosphere: The 6-amino group is an electron-donating substituent that increases electron density on the ring, making the molecule susceptible to photo-oxidation.

    • Requirement: Store under Argon or Nitrogen.

    • Container: Amber glass vials (Type I borosilicate) with Teflon-lined caps.

  • Temperature: Store at -20°C . While HOBt is stable at room temperature, the amino-derivative degrades faster due to oxidative cross-linking.

Solution State Storage

Solutions of 6-Amino-HOBt are metastable . They should generally be prepared fresh. If storage is unavoidable, follow these strict limits:

Solvent SystemStability Window (at 4°C)Risk Factor
DMF (Anhydrous) < 24 HoursSlow dimerization; amine oxidation.
DMSO DO NOT STORE DMSO acts as an oxidant (Swern-type mechanism) toward the N-OH and amine groups over time.
Water/Methanol < 48 HoursHydrolytically stable, but light sensitive.
NMP < 24 HoursSimilar to DMF; prone to color change (yellowing).

Part 2: Troubleshooting Guide (Q&A Format)

Issue 1: Discoloration of Stock Solution

User Question: "My 0.5 M solution in DMF turned from clear/pale beige to a deep orange/brown overnight. Is it still usable?"

Scientist’s Diagnosis: This indicates oxidative degradation , likely forming azo-dimers or quinoid-type species driven by the 6-amino group.

  • Mechanism: The amino group (

    
    ) is oxidized to a radical cation, facilitating coupling with unreacted species.
    
  • Action: Discard immediately. The effective concentration is unknown, and the degradation products may act as radical scavengers, poisoning sensitive palladium-catalyzed reactions or interfering with peptide coupling kinetics.

Issue 2: Precipitate Formation

User Question: "I stored a 1M solution in the fridge, and needle-like crystals appeared. Can I redissolve them by heating?"

Scientist’s Diagnosis: This is likely thermal shock crystallization , not degradation. However, heating benzotriazole derivatives poses an explosion hazard.

  • Protocol:

    • Allow the vial to warm to room temperature naturally (do not use a heat gun).

    • Vortex gently.

    • If solids persist, check the solvent quality. Water ingress in DMF can lower solubility for this specific derivative.

    • Safety Note: Never sonicate a suspension of benzotriazoles if there is any doubt about its purity or dryness, as sonication provides acoustic cavitation energy that can trigger energetic materials.

Issue 3: Inconsistent Coupling Yields

User Question: "I substituted HOBt with 6-Amino-HOBt to attach a fluorophore, but my yields dropped by 40%."

Scientist’s Diagnosis: You are likely experiencing side-reactivity of the 6-amino group.

  • Causality: Standard HOBt acts purely as a nucleophile at the N-OH site. 6-Amino-HOBt has two nucleophilic sites: the N-OH and the 6-NH2. If you are using an activated ester (e.g., NHS-ester), the 6-amino group can attack the ester, forming an irreversible amide byproduct instead of the desired active ester intermediate.

  • Solution: You must protect the 6-amino group (e.g., Boc-protection) if it is not intended to participate in the reaction, or ensure the pH is tuned such that the aromatic amine is less nucleophilic (though this is difficult given the pKa similarities).

Part 3: Decision Logic & Workflows

Workflow 1: Quality Control Decision Tree

Before using a stored solution, execute this logic flow to ensure safety and efficacy.

G Start Inspect 6-Amino-HOBt Solution VisualCheck Visual Inspection: Is it Dark Orange/Brown? Start->VisualCheck Discard1 DISCARD (Oxidative Degradation) VisualCheck->Discard1 Yes Precipitate Are there crystals? VisualCheck->Precipitate No WarmUp Warm to RT (25°C) Do NOT Heat >40°C Precipitate->WarmUp Yes LCMS Run LC-MS/HPLC (Check Purity >95%) Precipitate->LCMS No Redissolved Did it redissolve? WarmUp->Redissolved Discard2 DISCARD (Contamination/Polymerization) Redissolved->Discard2 No Redissolved->LCMS Yes LCMS->Discard1 Fail Use Proceed to Experiment LCMS->Use Pass

Figure 1: Decision matrix for evaluating the viability of stored 6-amino-HOBt solutions.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use 6-Amino-HOBt as a direct replacement for HOBt in peptide synthesis? A: Generally, no . The 6-amino group alters the electronics of the benzotriazole ring. While it may still suppress racemization, the amino group is a competing nucleophile. It is typically used when the benzotriazole ring itself is the desired "payload" (e.g., creating a scaffold) or in specialized energetic material applications, rather than as a transient leaving group [1].

Q: How do I dispose of old 6-Amino-HOBt? A: Treat it as a potentially explosive hazardous waste . Do not mix with strong oxidizers or reducing agents in the waste stream. Wet the solid with water before disposal to desensitize it. Contact your EHS department to classify it specifically (often Group A explosive waste in some jurisdictions if dry).

Q: Why does the protocol specify "Argon" instead of Nitrogen? A: Argon is heavier than air and provides a better "blanket" in the vial, preventing oxygen exchange at the surface of the powder/solution. For highly oxidizable aniline derivatives like this, Argon offers superior protection [2].

Part 5: Analytical Reference Data

Table 1: Physicochemical Properties & Handling Limits

PropertyValue/LimitNotes
Molecular Weight 150.14 g/mol
Appearance Off-white to beige powderDarkening indicates oxidation.
Solubility (Water) ModeratepH dependent.
Solubility (DMF) High (> 0.5 M)Preferred solvent for reactions.
Explosive Potential High (if dry)Class 1.3 hazard potential (analogous to HOBt) [3].
pKa (approx) ~6.0 (N-OH)The amino group raises the pKa slightly compared to HOBt (pKa ~4.6).

References

  • Wehrstedt, K. D., Wandrey, P. A., & Heitkamp, D. (2005). Explosive properties of 1-hydroxybenzotriazoles. Journal of Hazardous Materials. [Link]

  • Albericio, F., & Bull, S. (2018). Peptide Synthesis: Coupling Reagents and Methods. Royal Society of Chemistry. [Link]

Technical Support Center: Monitoring 6-Amino-1H-1,2,3-benzotriazol-1-ol (6-A-HOBt)

[1]

Document ID: TS-6AHOBT-001 Tier: Level 3 (Advanced Application Support) Status: Active Last Updated: 2025-05-20[1]

Executive Summary & Molecule Profile

User Context: You are likely using 6-amino-1H-1,2,3-benzotriazol-1-ol (6-A-HOBt) as a bifunctional scaffold. Unlike standard HOBt, which is purely a coupling additive, the 6-amino variant acts as a linker —utilizing the amine (



1

Core Analytical Challenge: The molecule is zwitterionic. The



11
PropertyValue / CharacteristicCritical Note
CAS Varies by salt formOften supplied as HCl salt or hydrate to improve stability.[1]
UV Max

Bathochromic shift vs. HOBt due to the amino auxochrome.[1]
Stability High Risk Explosive when dry. Oxidizes rapidly in solution (turns brown/red).[1]
Solubility DMF, DMSO, Water (pH dep.)Poor solubility in pure DCM/CHCl

.

Analytical Workflow Decision Matrix

Before selecting a method, determine your monitoring goal using the decision tree below.

AnalyticalWorkflowcluster_legendMethod SuitabilityStartStart: Define GoalGoal1Monitor Coupling(Amide Bond)Start->Goal1Goal2Purity/StabilityCheckStart->Goal2Method1HPLC-UV (254/280nm)*Use TFA*Goal1->Method1Routine/High ConcMethod2LC-MS (ESI+)*Zwitterion Mode*Goal1->Method2Trace/Complex MatrixDecision1Is concentration> 1 mM?Goal2->Decision1Method3H-NMR (DMSO-d6)Decision1->Method1No (Degradation)Decision1->Method3Yes (Structure)

Caption: Workflow for selecting the optimal analytical technique based on experimental constraints (concentration and matrix complexity).

Troubleshooting Guides (Q&A Format)

Module A: HPLC & UPLC Separation

Q: Why is my 6-A-HOBt peak broad and tailing significantly? A: This is the classic "Zwitterionic Drag." The amine group interacts with residual silanols on your C18 column, while the N-OH group dissociates.[1]

  • The Fix: You must suppress ionization or use ion-pairing.[1]

    • Acidic Method (Recommended): Add 0.1% Trifluoroacetic Acid (TFA) to both mobile phases (Water and MeCN).[1] TFA pairs with the amine (sharpening the peak) and protonates the N-OH (keeping it neutral).[1]

    • Alternative: If you cannot use TFA (due to MS sensitivity), use 10 mM Ammonium Formate (pH 3.5) .[1]

    • Column Choice: Switch to a "Base-Deactivated" column (e.g., C18 with end-capping or embedded polar groups) to reduce silanol interactions.[1]

Q: I see a "ghost peak" that grows over time. Is my reagent degrading? A: Likely, yes. Benzotriazoles are light-sensitive and prone to oxidation.[1]

  • Diagnosis: Check the UV spectrum of the ghost peak.[1] If it absorbs at higher wavelengths (>350 nm) than the parent, it is likely an azo-dimer or oxidation product (nitro-species).[1]

  • Prevention: Store stock solutions in amber vials at -20°C. Do not store in DMF for >24 hours at room temperature, as dimethylamine impurities in DMF can react with the active ester form.[1]

Module B: Mass Spectrometry (LC-MS)

Q: I can't see the parent ion in ESI(+). What is happening? A: 6-A-HOBt is tricky. In ESI(+), the amine protonates (

11
  • The Fix: Ensure your mobile phase is acidic (Formic Acid).[1]

  • Fragmentation Signature: Look for the characteristic loss of

    
     (28 Da) and Oxygen (16 Da).[1] Benzotriazoles often fragment via triazole ring contraction.[1]
    
    • Parent:

      
       (MW = 150.14)[1]
      
    • Fragment:

      
       (Loss of 
      
      
      )

Q: The signal is suppressed when monitoring the coupling reaction. A: High concentrations of coupling reagents (EDC, DIC) or bases (DIPEA) cause massive ion suppression.[1]

  • Protocol: Divert the flow to waste for the first 2 minutes (where salts elute) or perform a simple "dilute-and-shoot" with 50:50 Water:MeCN to dilute the suppression matrix.[1]

Standardized Analytical Protocols

Protocol 1: Reaction Monitoring via HPLC-UV

Best for quantifying conversion of 6-A-HOBt to an active ester or amide.[1]

  • Mobile Phase A: Water + 0.1% TFA.[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 5% B to 60% B over 10 minutes. (The molecule is polar and elutes early).[1]

  • Detection: 280 nm (Amine absorption) and 254 nm (Benzotriazole ring).[1]

  • Sample Prep: Quench reaction aliquot with MeOH/Water (1:1). Do not quench with base (induces hydrolysis).[1]

Protocol 2: Safety & Stability Check (Explosive Hazard)

Critical for handling dry residues.

WARNING: 1-Hydroxybenzotriazoles are classified as desensitized explosives.[1]

  • Test: If you observe precipitation or crystallization in your waste lines, flush immediately with water.[1]

  • Disposal: Never concentrate reaction mixtures containing 6-A-HOBt to total dryness using rotary evaporation if heat >40°C is applied.[1] Always leave a "wet" solvent heel (DMF or Water).[1]

Mechanistic Visualization

Understanding where to monitor requires understanding the reaction pathway.[1]

ReactionPathwayStart6-A-HOBt (Reagent)ActivationActive Ester Formation(Reaction at N-OH)Start->Activation+ Carboxylic Acid+ DIC/EDCCouplingAmide Bond Formation(Reaction at -NH2)Start->Coupling+ Activated Ester(e.g., NHS-Ester)SideProductRearrangement/Explosion(Risk Zone)Activation->SideProductHigh Temp / DrynessMonitor1Monitor: Shift in RT(Becomes less polar)Activation->Monitor1Monitor2Monitor: Loss of -NH2(Ninhydrin Negative)Coupling->Monitor2

Caption: Dual-reactivity pathways of 6-A-HOBt. Analytical monitoring must distinguish between N-OH activation (top path) and Amine coupling (bottom path).[1]

References

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 1-Hydroxybenzotriazole hydrate. Retrieved from (Search CAS: 123333-53-9 for analog safety data).

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] (Foundational text on HOBt mechanism).

  • Luxembourg Bio Technologies. (n.d.).[1] 6-Cl-HOBt in DMF: Properties and Applications. Retrieved from (Reference for substituted HOBt handling).[1]

  • BenchChem. (2025).[1][2][3] Application Notes: 1-Hydroxybenzotriazole Hydrate in Flow Chemistry. Retrieved from .[1]

  • National Institutes of Health (NIH). (2023).[1] Mechanistic insight into the degradation of 1H-benzotriazole. Retrieved from .[1]

Disclaimer: This guide is for research purposes only. Always consult your institution's Chemical Hygiene Plan (CHP) before working with benzotriazole derivatives due to their potential explosive properties when dry.[1]

Validation & Comparative

A Head-to-Head Comparison: 6-Amino-1H-1,2,3-benzotriazol-1-ol versus Uronium-Based Reagents like HBTU in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Optimizing Coupling Efficiency and Chiral Integrity

In the intricate world of peptide synthesis, the choice of coupling reagent is a critical decision that profoundly impacts yield, purity, and the preservation of stereochemical integrity. While uronium-based reagents, such as HBTU, have long been staples in the chemist's toolkit, the nuanced performance of advanced additives like 6-amino-1H-1,2,3-benzotriazol-1-ol (6-amino-HOBt) warrants a detailed examination. This guide provides an in-depth comparison of these two classes of reagents, offering experimental insights and practical guidance for researchers, scientists, and drug development professionals.

The Foundation: Peptide Bond Formation and the Role of Coupling Reagents

The formation of a peptide bond, an amide linkage between two amino acids, is not a spontaneous process. It requires the activation of the carboxylic acid group of one amino acid to make it susceptible to nucleophilic attack by the amino group of another. Coupling reagents are the catalysts that orchestrate this activation. Their primary role is to convert the carboxylic acid into a more reactive species, facilitating efficient and clean amide bond formation while minimizing side reactions, most notably racemization.

Unveiling the Contenders: Chemical Identity and Mechanism of Action

6-Amino-1H-1,2,3-benzotriazol-1-ol: An Electron-Rich Additive

6-amino-1H-1,2,3-benzotriazol-1-ol is a derivative of the well-established racemization-suppressing additive, 1-hydroxybenzotriazole (HOBt). The key structural difference is the presence of an amino group (-NH2) on the benzotriazole ring. This electron-donating group is postulated to increase the electron density of the benzotriazole system, potentially influencing the acidity of the N-hydroxyl proton and its efficacy as a leaving group.

When used in conjunction with a carbodiimide like N,N'-diisopropylcarbodiimide (DIC), 6-amino-HOBt forms an active ester with the carboxylic acid. This active ester is more reactive than the carboxylic acid itself, yet generally more stable and less prone to racemization than the intermediates formed by carbodiimides alone.

cluster_0 Activation with 6-amino-HOBt/DIC cluster_1 Coupling Carboxylic_Acid R-COOH Active_Ester R-CO-O-(6-amino-Bt) Carboxylic_Acid->Active_Ester + 6-amino-HOBt + DIC 6_amino_HOBt 6-amino-HOBt DIC DIC DIU Diisopropylurea DIC->DIU byproduct Peptide_Bond R-CO-NH-R' Active_Ester->Peptide_Bond + R'-NH2 Amine R'-NH2 6_amino_HOBt_released 6-amino-HOBt Peptide_Bond->6_amino_HOBt_released releases

Mechanism of peptide bond formation using 6-amino-HOBt and DIC.

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): An Aminium Salt Powerhouse

Despite its name suggesting a uronium structure, crystallographic studies have confirmed that HBTU exists as an aminium salt.[1] It is a standalone coupling reagent that efficiently activates carboxylic acids. The process begins with the deprotonation of the carboxylic acid by a base, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate then attacks HBTU to form an HOBt active ester in situ, which rapidly reacts with the amine component.[2][3]

cluster_0 Activation with HBTU cluster_1 Coupling Carboxylic_Acid R-COOH Carboxylate R-COO- Carboxylic_Acid->Carboxylate + Base Base Base (DIPEA) HOBt_Active_Ester R-CO-OBt Carboxylate->HOBt_Active_Ester + HBTU HBTU HBTU TMU Tetramethylurea HBTU->TMU byproduct Peptide_Bond R-CO-NH-R' HOBt_Active_Ester->Peptide_Bond + R'-NH2 Amine R'-NH2 HOBt_released HOBt Peptide_Bond->HOBt_released releases

Mechanism of HBTU-mediated peptide bond formation.

Head-to-Head Performance Comparison

While direct, side-by-side experimental data for 6-amino-HOBt versus HBTU is limited in published literature, we can infer performance based on the well-documented behavior of HOBt derivatives and uronium/aminium salts.

Performance Metric6-amino-1H-1,2,3-benzotriazol-1-ol (with DIC)HBTURationale & Insights
Coupling Efficiency Good to ExcellentExcellentHBTU is known for its high reactivity and rapid coupling kinetics, making it a go-to reagent for standard and many "difficult" couplings. The performance of 6-amino-HOBt/DIC is expected to be robust, though potentially with slightly slower kinetics compared to HBTU.
Racemization Suppression Potentially SuperiorVery GoodHOBt and its derivatives are the gold standard for racemization suppression.[4] The electron-donating amino group on 6-amino-HOBt could further enhance this property by modulating the electronic character of the active ester, making it less susceptible to the formation of the problematic oxazolone intermediate.
Side Reactions LowModerateHBTU is known to cause a specific side reaction called guanidinylation, where the reagent reacts with the free N-terminal amine, leading to chain termination.[5] This is particularly a risk when an excess of HBTU is used. As an additive, 6-amino-HOBt does not pose this risk.
Solubility in DMF GoodExcellentBoth reagents and their byproducts are generally soluble in common peptide synthesis solvents like DMF.[3]
Cost-Effectiveness Generally More EconomicalHigher CostAs an additive used with a relatively inexpensive carbodiimide, the 6-amino-HOBt system is often more cost-effective than using a standalone, patented reagent like HBTU.
Ease of Use Two-component systemSingle reagent (plus base)HBTU offers the convenience of a single coupling reagent, simplifying solution preparation for automated synthesizers. The 6-amino-HOBt/DIC system requires the handling of two separate components.

Practical Considerations and Field Insights

When to Choose 6-amino-1H-1,2,3-benzotriazol-1-ol:

  • For Racemization-Prone Residues: When incorporating amino acids that are particularly susceptible to racemization, such as histidine (His) and cysteine (Cys), the enhanced suppression offered by a HOBt derivative like 6-amino-HOBt is highly advantageous.[4]

  • In Fragment Condensation: For the coupling of larger peptide fragments where racemization at the C-terminal residue of the acid component is a major concern, the use of a HOBt-type additive is strongly recommended.

  • Budget-Conscious Syntheses: For large-scale or routine peptide synthesis where cost is a significant factor, the 6-amino-HOBt/DIC combination can offer substantial savings without a significant compromise in performance.

When to Choose HBTU:

  • For Speed and Efficiency: In high-throughput and automated peptide synthesis, the rapid kinetics and high coupling efficiency of HBTU are often preferred to minimize cycle times.[6][7]

  • For Sterically Hindered Couplings: HBTU has a proven track record of successfully mediating couplings involving sterically hindered amino acids.[8]

  • Convenience in Automated Synthesis: The use of a single coupling reagent simplifies the setup and operation of automated peptide synthesizers.

Experimental Protocols

Protocol 1: Standard Peptide Coupling using HBTU

This protocol outlines a general procedure for a manual solid-phase peptide synthesis (SPPS) coupling reaction.

Materials:

  • Fmoc-protected amino acid (3 eq.)

  • HBTU (3 eq.)

  • DIPEA (6 eq.)

  • Resin-bound peptide with a free N-terminal amine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the resin is swelled in DMF and the N-terminal Fmoc protecting group has been removed using standard procedures (e.g., 20% piperidine in DMF).

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid and HBTU in DMF.

  • Add Base: Add DIPEA to the activation mixture and agitate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture for 30-60 minutes at room temperature.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the reaction for completion.

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF.

Start Start: Deprotected Resin Activate_AA Activate Amino Acid: Fmoc-AA + HBTU + DIPEA in DMF Start->Activate_AA Couple Add to Resin Agitate 30-60 min Activate_AA->Couple Monitor Kaiser Test Couple->Monitor Monitor->Couple Positive (Recouple) Wash Wash with DMF Monitor->Wash Negative End End: Coupled Peptide Wash->End

Workflow for HBTU-mediated peptide coupling.

Protocol 2: Racemization Assay using Chiral HPLC

This protocol provides a general method to quantify the extent of racemization in a synthetic peptide.[9]

Materials:

  • Purified synthetic peptide

  • 6 M HCl (or deuterated acid for correction of hydrolysis-induced racemization)

  • Chiral HPLC column

  • Appropriate mobile phase for chiral separation

Procedure:

  • Peptide Hydrolysis: Hydrolyze a sample of the purified peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Sample Preparation: Dry the hydrolysate to remove the acid. Re-dissolve the resulting amino acid mixture in a suitable buffer.

  • Chiral HPLC Analysis:

    • Inject the sample onto a chiral HPLC column.

    • Separate the D- and L-amino acids using an isocratic or gradient elution with an appropriate mobile phase.

    • Detect the amino acids using a suitable detector (e.g., UV or fluorescence after derivatization).

  • Quantification: Integrate the peak areas for the D- and L-enantiomers of the amino acid of interest. Calculate the percentage of the D-isomer to determine the extent of racemization.

Start Start: Purified Peptide Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Start->Hydrolysis Preparation Dry and Re-dissolve Amino Acid Mixture Hydrolysis->Preparation HPLC Inject onto Chiral HPLC Preparation->HPLC Separation Separate D- and L-Enantiomers HPLC->Separation Quantification Integrate Peak Areas Calculate % D-Isomer Separation->Quantification End End: Racemization Level Quantification->End

Workflow for racemization analysis by chiral HPLC.

Conclusion: A Strategic Choice for Optimal Outcomes

The decision between 6-amino-1H-1,2,3-benzotriazol-1-ol and HBTU is not a matter of one being definitively superior to the other, but rather a strategic choice based on the specific requirements of the synthesis.

6-amino-HOBt emerges as a compelling option when the primary concern is the suppression of racemization, especially with sensitive amino acids or in fragment condensation strategies. Its cost-effectiveness also makes it an attractive choice for large-scale synthesis.

HBTU remains a powerhouse for its speed, efficiency, and convenience, particularly in the context of high-throughput and automated synthesis. While the risk of guanidinylation must be managed through careful stoichiometry, its reliability in a vast range of applications is undisputed.

Ultimately, a deep understanding of the mechanisms and performance characteristics of these reagents empowers the peptide chemist to make informed decisions, leading to the successful synthesis of high-purity peptides for research and therapeutic development.

References

  • Current time information in Kanpur, IN. (n.d.). Google.
  • Technical Support Center: Preventing Guanidinylation Side Reaction with HBTU. (2025). BenchChem.
  • HBTU Coupling Reactions: A Technical Support Center. (2025). BenchChem.
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.).
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec.
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • Racemiz
  • The Core Mechanism of HBTU in Peptide Coupling: An In-depth Technical Guide. (2025). BenchChem.
  • Narita, M., et al. (2006). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 79(6), 935-943.
  • Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. (2025). BenchChem.
  • Sabatino, G., et al. (2003). Assessment of new 6-CI-HOBt based coupling reagents for peptide synthesis. Part 1. Journal of Peptide Science, 9(2), 118-123.
  • Gatos, D., et al. (2017).
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). Aapptec.
  • Gatos, D., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates.
  • Subirós-Funosas, L., et al. (2013). Molar solubility of uronium/aminium-type coupling reagents in DMF.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. (2005). Ukrainica Bioorganica Acta.
  • Application Note: Z-D-Leu-OH.DCHA Solubility in DMF versus NMP for Solid-Phase Peptide Synthesis. (2025). BenchChem.
  • Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineraliz
  • Sabatino, G., et al. (2025). Assessment of new 6-Cl-HOBt based coupling reagents for peptide synthesis. Part 2: Racemization studies.
  • Bacsa, B., et al. (n.d.).
  • A Comparative Guide to Coupling Reagents for the Synthesis of Boc-Trp-Phe-OMe. (2025). BenchChem.
  • Carpino, L. A., et al. (2000). Comparison of the effects of 5- and 6-HOAt on model peptide coupling reactions relative to the cases for the 4- and 7-Isomers. PubMed.
  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 445-467.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
  • Sabatino, G., et al. (2025). Assessment of new 6-Cl-HOBt based coupling reagents for peptide synthesis. Part 1: Coupling efficiency study.
  • Collins, J. M., & Porter, N. A. (2016). U.S. Patent No. 10,308,677 B2. Washington, DC: U.S.
  • Izumiya, N., & Muraoka, M. (1969). Racemization test in peptide synthesis. Journal of the American Chemical Society, 91(9), 2391-2392.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Introduction to Peptide Synthesis. (n.d.). PMC.
  • Novabiochem®. (n.d.). Merck.
  • Review on synthetic study of benzotriazole. (2020). GSC Online Press.
  • Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applic
  • Bretner, M., et al. (2005).
  • Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. (2014).
  • Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. (n.d.). JOCPR.

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Assessing the Cost-Effectiveness of 6-amino-1H-1,2,3-benzotriazol-1-ol in Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, particularly in the realm of peptide synthesis and drug development, the choice of reagents is a critical determinant of a project's success, both in terms of scientific outcome and budgetary constraints. Coupling additives are indispensable for promoting efficient amide bond formation while minimizing the loss of stereochemical integrity through racemization. Among these, derivatives of 1-hydroxybenzotriazole (HOBt) have long been staples in the chemist's toolbox. This guide provides an in-depth analysis of the potential cost-effectiveness of a lesser-known derivative, 6-amino-1H-1,2,3-benzotriazol-1-ol, by comparing it with established alternatives. As this compound is not readily commercially available, this guide will leverage a theoretical assessment of its potential performance based on structure-activity relationships, alongside a comprehensive review of its well-established counterparts.

The Central Role of Benzotriazole-Based Additives in Peptide Coupling

The primary function of HOBt and its analogs is to act as activating agents in conjunction with a coupling reagent, typically a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The process involves the formation of an active ester intermediate, which is more susceptible to nucleophilic attack by the amino group of the incoming amino acid than the free carboxylic acid. This activation enhances the rate of the coupling reaction and, crucially, suppresses side reactions, most notably racemization.[1][2]

The effectiveness of a benzotriazole-based additive is largely governed by the electronic nature of its substituents. Electron-withdrawing groups tend to increase the acidity of the N-hydroxyl proton, leading to a better leaving group and, consequently, a more reactive active ester.[3] This enhanced reactivity can translate to faster and more efficient coupling reactions.

Established Alternatives: A Performance and Cost Benchmark

To assess the potential of 6-amino-1H-1,2,3-benzotriazol-1-ol, it is essential to first understand the performance and cost landscape of the currently available and widely used benzotriazole-based additives.

1-Hydroxybenzotriazole (HOBt)

As the parent compound, HOBt is a widely used and cost-effective coupling additive.[1] It provides a good balance of reactivity and racemization suppression for many standard peptide couplings.[2] However, for sterically hindered amino acids or challenging peptide sequences, its performance can be suboptimal, requiring longer reaction times or leading to incomplete coupling.

6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt)

The introduction of an electron-withdrawing chlorine atom at the 6-position of the benzotriazole ring increases the acidity of the N-hydroxyl group compared to HOBt.[4][5] This enhanced acidity makes the corresponding active ester a better leaving group, resulting in faster and more efficient coupling reactions.[6] 6-Cl-HOBt is often considered a good compromise between the performance of HOBt and the more reactive, but also more expensive, HOAt.[7]

1-Hydroxy-7-azabenzotriazole (HOAt)

HOAt features a nitrogen atom in the 7-position of the benzene ring, which significantly increases the acidity and reactivity of the additive.[3][8] It is particularly effective in difficult couplings and for minimizing racemization, especially in segment coupling strategies.[8][9] The superior performance of HOAt, however, comes at a higher cost compared to both HOBt and 6-Cl-HOBt.[10]

Performance and Cost Comparison of Established Additives

Feature1-Hydroxybenzotriazole (HOBt)6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt)1-Hydroxy-7-azabenzotriazole (HOAt)
Reactivity ModerateHighVery High
Racemization Suppression GoodVery GoodExcellent
Applications Routine peptide synthesisDifficult couplings, improved efficiencyHighly challenging sequences, segment coupling
Approximate Cost ($/g) 0.50 - 2.001.50 - 5.008.00 - 20.00

Disclaimer: Prices are approximate and can vary based on supplier, purity, and quantity.

A Theoretical Assessment of 6-amino-1H-1,2,3-benzotriazol-1-ol

Given the absence of commercially available 6-amino-1H-1,2,3-benzotriazol-1-ol for direct experimental comparison, we can infer its potential properties based on the electronic effects of the amino substituent.

The amino group (-NH₂) is a strong electron-donating group through resonance.[11][12] This donation of electron density to the aromatic ring would be expected to decrease the acidity of the N-hydroxyl proton compared to the unsubstituted HOBt.[13] A less acidic hydroxyl group would result in a poorer leaving group upon formation of the active ester.

Potential Performance Characteristics:
  • Reactivity: The electron-donating nature of the amino group would likely lead to a decrease in the reactivity of the active ester compared to HOBt. This could result in slower coupling reactions and potentially lower yields, especially for challenging couplings.

  • Racemization Suppression: The effectiveness of HOBt derivatives in suppressing racemization is linked to the stability of the active ester. While a less reactive ester might be more stable, the overall impact on racemization is difficult to predict without experimental data.

  • Potential Side Reactions: The presence of a free amino group on the benzotriazole ring introduces the possibility of side reactions. This amino group could potentially compete with the primary amine of the incoming amino acid in reacting with the activated carboxyl group, leading to undesired byproducts.

Hypothetical Cost-Effectiveness:

The synthesis of 6-amino-1H-1,2,3-benzotriazol-1-ol would likely involve additional steps compared to the synthesis of HOBt, potentially increasing its manufacturing cost. For a very rough cost estimation, we can look at its commercially available isomer, 4-amino-1H-benzo[d][1][10][14]triazol-1-ol, which is priced at approximately $5.80/g for a 25g quantity and $4.35/g for a 100g quantity.[15] This suggests that an amino-substituted HOBt would likely be more expensive than HOBt and potentially in a similar price range to 6-Cl-HOBt.

Given the predicted lower reactivity, the potential for side reactions, and a likely higher cost than HOBt, the cost-effectiveness of 6-amino-1H-1,2,3-benzotriazol-1-ol as a general peptide coupling additive appears questionable. It is unlikely to offer a performance advantage over the more reactive and well-established alternatives like 6-Cl-HOBt and HOAt.

Experimental Protocols

The following protocols outline the general procedure for solid-phase peptide synthesis (SPPS) using a benzotriazole-based additive with a carbodiimide coupling agent.

Protocol 1: Fmoc-Deprotection
  • Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Treat the resin with 20% piperidine in DMF for 5 minutes.

  • Drain the reaction vessel.

  • Treat the resin again with 20% piperidine in DMF for 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 1 min).

Protocol 2: Peptide Coupling using DIC/Additive
  • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and the benzotriazole additive (e.g., HOBt, 6-Cl-HOBt, or HOAt; 3-5 equivalents) in DMF.

  • Add N,N'-diisopropylcarbodiimide (DIC; 3-5 equivalents) to the amino acid/additive solution.

  • Allow the pre-activation to proceed for 5-10 minutes at room temperature.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours.

  • Wash the resin thoroughly with DMF (5 x 1 min).

  • Perform a Kaiser test to confirm the completion of the coupling reaction.

Visualizing the Landscape of Benzotriazole Additives

Chemical Structures of Benzotriazole-Based Additives cluster_HOBt 1-Hydroxybenzotriazole (HOBt) cluster_6ClHOBt 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) cluster_HOAt 1-Hydroxy-7-azabenzotriazole (HOAt) cluster_6NH2HOBt 6-amino-1H-1,2,3-benzotriazol-1-ol (Hypothetical) HOBt ClHOBt HOAt NH2HOBt Structure not readily available

Caption: Chemical structures of common and hypothetical benzotriazole additives.

General Workflow for Peptide Coupling with Benzotriazole Additives Resin Resin-Bound Peptide (Free Amine) Coupling Peptide Bond Formation Resin->Coupling AminoAcid Fmoc-Amino Acid ActiveEster Active Ester Intermediate AminoAcid->ActiveEster Additive Benzotriazole Additive (e.g., HOBt) Additive->ActiveEster Carbodiimide Carbodiimide (e.g., DIC) Carbodiimide->ActiveEster ActiveEster->Coupling ElongatedPeptide Elongated Resin-Bound Peptide Coupling->ElongatedPeptide

Caption: Simplified workflow of peptide coupling using a benzotriazole additive.

Conclusion and Future Outlook

The selection of a peptide coupling additive is a multifaceted decision that balances reactivity, suppression of side reactions, and cost. While 1-hydroxybenzotriazole (HOBt) remains a cost-effective choice for routine applications, its substituted derivatives, 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt), offer enhanced performance for more demanding syntheses at a higher price point.

Based on a theoretical analysis of its electronic properties, 6-amino-1H-1,2,3-benzotriazol-1-ol is unlikely to present a cost-effective advantage over existing coupling additives. The electron-donating nature of the amino group is predicted to decrease its reactivity, and the presence of the additional nucleophilic site could lead to undesirable side reactions. Furthermore, its probable cost would not be competitive with the more efficient, established alternatives.

While this guide has provided a theoretical assessment, the definitive evaluation of any novel reagent requires empirical data. Future research into the synthesis and application of a broader range of substituted benzotriazoles could yet uncover new additives with unique and valuable properties for the ever-evolving field of peptide chemistry.

References

  • AAPPTEC. Coupling Reagents for Solid Phase Peptide Synthesis Archives. [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398.
  • Carpino, L. A., & El-Faham, A. (1999). The diisopropylcarbodiimide/1-hydroxy-7-azabenzotriazole system: segment coupling and stepwise peptide assembly. Tetrahedron, 55(22), 6813-6830.
  • Chem-Impex International. 6-Chloro-1-hydroxybenzotriazole. [Link]

  • BioCrick. HOAt | CAS:39968-33-7 | coupling activator for racemization-free coupling in peptide synthesis. [Link]

  • Luxembourg Bio Technologies. 6-Cl-HOBt in DMF 26198-19-6. [Link]

  • RSC Publishing. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. [Link]

  • Luxembourg Bio Technologies. Automated Solid-Phase Peptide Synthesis: Use of Z- (1 H-Benzotriazol-1 -yl)-I ,I ,3,3,-tetramethyluronium Tetrafluoroborate for. [Link]

  • Chemistry LibreTexts. 20.4: Substituent Effects on Acidity. [Link]

  • ResearchGate. Assessment of new 6-Cl-HOBt based coupling reagents for peptide synthesis. Part 1: Coupling efficiency study. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Beilstein Journals. Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. [Link]

  • PubMed. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. [Link]

  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]

  • ACS Publications. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Luxembourg Bio Technologies. 6-Cl-HOBt CAS 26198-19-6. [Link]

  • Chemistry Steps. How Resonance Affects Acidity and Basicity. [Link]

  • Lumen Learning. How Delocalized Electrons Affect pKa Values. [Link]

  • Chem-Impex. 6-Chloro-1-hydroxybenzotriazole. [Link]

  • Google Patents. Azahydroxybenzotriazoles and derivatives thereof for peptide coupling reactions.
  • Activotec. 6cl-HOBt coupling reagent - Peptide synthesis. [Link]

  • GSC Online Press. Review on synthetic study of benzotriazole. [Link]

  • Aapptec Peptides. HOAt coupling reagent, 1-Hydroxy-7-azabenzotriazole; CAS 39968-33-7. [Link]

  • PMC. Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148. [Link]

  • Beilstein Journals. Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. [Link]

  • R. S. Begunov, L. I. Savina, A. I. Khlopotinin. AND BY-PROCESSES AT 1-(2-NITROARYL)-1H-BENZOTRIAZOLE REDUCTION. [Link]

  • TSI Journals. One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. [Link]

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literature review on the performance of 6-amino-1H-1,2,3-benzotriazol-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical review of 6-amino-1H-1,2,3-benzotriazol-1-ol (6-amino-HOBt).

Executive Summary: Unlike its parent compound (HOBt) or its chlorinated analog (6-Cl-HOBt), 6-amino-HOBt is rarely used as a standalone solution-phase additive due to its electron-donating amino group, which reduces the acidity of the N-OH moiety and thereby diminishes its leaving group ability.

Instead, the primary "performance" value of 6-amino-HOBt lies in its role as a functional scaffold . It serves as the critical precursor for synthesizing Polymer-Supported HOBt (PS-HOBt) and other immobilized active esters. By converting the 6-amino group into an electron-withdrawing sulfonamide or amide linker, researchers can restore or enhance the leaving group ability while eliminating the explosive hazards associated with free HOBt.

Chemical Profile & Mechanistic Basis[1]

To understand the performance limitations and advantages of 6-amino-HOBt, one must analyze its electronic structure compared to standard alternatives. The efficiency of a benzotriazole-based additive depends on the acidity (


) of the N-hydroxyl group. Lower 

correlates with a better leaving group and faster acylation.
Electronic Structure Comparison
  • HOBt (Standard): The benzene ring provides moderate electron withdrawal.

    
    .
    
  • 6-Cl-HOBt (High Performance): The chlorine atom (Electron Withdrawing Group, EWG) stabilizes the benzotriazole anion, lowering the

    
     to 
    
    
    
    . This makes it a superior leaving group and a faster coupling additive.
  • 6-Amino-HOBt (The Scaffold): The amino group (

    
    ) is a strong Electron Donating Group (EDG). It destabilizes the anion, raising the 
    
    
    
    (estimated
    
    
    ).
    • Consequence: As a free additive, it forms a more stable, less reactive active ester. It is less efficient than HOBt in solution phase.

    • Utility: The

      
       group acts as a "handle" for immobilization.
      
DOT Diagram: Electronic Effects on Reactivity

ElectronicEffects cluster_legend Reactivity Scale HOBt HOBt (Standard) Cl_HOBt 6-Cl-HOBt (EWG: Chlorine) HOBt->Cl_HOBt Add EWG Lowers pKa (~3.35) Increases Reactivity Amino_HOBt 6-Amino-HOBt (EDG: Amino) HOBt->Amino_HOBt Add EDG Raises pKa (>5.0) Decreases Reactivity Sulfonamide_HOBt Sulfonamide-Linked HOBt (Immobilized on Resin) Amino_HOBt->Sulfonamide_HOBt Chemical Modification (Sulfonylation) Restores/Enhances Acidity Low Low Reactivity (6-Amino-HOBt) High High Reactivity (6-Cl-HOBt / Sulfonamide)

Caption: Electronic influence of substituents on the reactivity of HOBt derivatives. The 6-amino group lowers reactivity unless chemically modified (e.g., sulfonylation) for immobilization.

Comparative Performance Data

The following table contrasts 6-amino-HOBt with standard alternatives. Note that 6-amino-HOBt is categorized primarily as a precursor rather than a direct coupling agent.

Table 1: Additive Performance Matrix
FeatureHOBt (Standard)6-Cl-HOBt (High Speed)6-Amino-HOBt (The Scaffold)PS-HOBt (Polymer-Supported)
Structure UnsubstitutedChloro-substituted (EWG)Amino-substituted (EDG)Sulfonamide-linked (via 6-amino)
Active Ester pKa ~4.60~3.35> 5.0 (Est.)~3.5 - 4.0 (Linker dependent)
Coupling Efficiency GoodExcellentPoor (Slow activation)High (Comparable to HOBt)
Racemization Control StandardExcellentModerateGood
Safety Profile Explosive (Class 1.3C)Potentially ExplosiveStable (Desensitized)Safe (Non-explosive solid)
Solubility DMF, NMPDMF, NMPDMF, DMSOInsoluble (Resin bead)
Primary Use General CouplingDifficult/Steric CouplingsSynthesis of PS-HOBt Automated/Green Synthesis
Experimental Insight: The "Safety" Advantage

While HOBt and 6-Cl-HOBt are classified as explosives (often requiring hydration for transport), the introduction of the amino group significantly desensitizes the benzotriazole core.

  • DSC Data (General Trend): Amino-benzotriazoles exhibit higher decomposition temperatures and lower shock sensitivity compared to their nitro- or chloro- counterparts.

  • Implication: 6-amino-HOBt can be stored and handled in dry form without the strict hazardous material regulations applied to anhydrous HOBt.

The Primary Application: Polymer-Supported HOBt

The true utility of 6-amino-HOBt is realized when it is immobilized. By reacting 6-amino-HOBt with a sulfonyl chloride resin, researchers create a "catch-and-release" reagent. The resulting sulfonamide linkage is electron-withdrawing, effectively "fixing" the reactivity issue of the free amine.

Synthesis Protocol: Immobilization of 6-Amino-HOBt

Objective: Synthesize Polymer-Supported HOBt (PS-HOBt) for "green" peptide synthesis (product remains in solution; reagent remains on bead).

  • Resin Selection: Use a polystyrene resin functionalized with a sulfonyl chloride (e.g., 3-nitro-4-chlorobenzenesulfonyl chloride derivative) or a carboxyl group.

  • Coupling Reaction:

    • Suspend resin in DMF.

    • Add 6-amino-1H-1,2,3-benzotriazol-1-ol (3.0 equiv).

    • Add Pyridine (4.0 equiv) as a base.

    • Shake at room temperature for 12–24 hours.

  • Washing: Filter and wash resin extensively with DMF, DCM, and MeOH to remove unreacted amine.

  • Validation: Verify loading via elemental analysis (Nitrogen content) or IR spectroscopy (disappearance of sulfonyl chloride bands).

Workflow Diagram: Synthesis & Usage of PS-HOBt

PSHOBt_Workflow Start Start: Sulfonyl Chloride Resin Step1 Immobilization Reaction (Formation of Sulfonamide Linker) Start->Step1 Reagent Add: 6-Amino-HOBt (The Scaffold) Reagent->Step1 PS_HOBt Result: PS-HOBt Resin (High Acidity Restored) Step1->PS_HOBt Activation Activation Step: Add Amino Acid + DIC PS_HOBt->Activation ActiveEster immobilized Active Ester (Resin-O-CO-R) Activation->ActiveEster Coupling Coupling Step: Add Amine (R'-NH2) ActiveEster->Coupling Product Release: Pure Peptide in Solution (Resin Regenerated) Coupling->Product

Caption: Workflow transforming the low-reactivity 6-amino-HOBt into a high-performance immobilized reagent via sulfonamide linkage.

Conclusion & Recommendations

6-amino-1H-1,2,3-benzotriazol-1-ol should not be selected as a direct replacement for HOBt if the goal is purely solution-phase coupling efficiency. Its electron-rich nature makes it a sluggish additive.

However, it is the reagent of choice for:

  • Developing Solid-Supported Reagents: It provides the necessary amino-handle to anchor the benzotriazole core to resins without interfering with the N-OH active site.

  • Safety-Critical Applications: Where the explosive risk of anhydrous HOBt is unacceptable, 6-amino-HOBt serves as a stable intermediate that can be modified (e.g., acylated) to tune its reactivity.

Recommendation for Researchers:

  • For Routine Coupling: Stick to Oxyma Pure (safer, high efficiency) or 6-Cl-HOBt (high efficiency).

  • For Scavenging/Solid-Phase Tool Development: Use 6-amino-HOBt to synthesize custom scavenging resins or active ester resins.

References

  • Pop, I. E., et al. (1996). Synthesis of a new polymer-supported coupling reagent derived from 1-hydroxybenzotriazole.[1] Journal of Organic Chemistry.

  • Fathalla, M. F., & Khattab, S. N. (2011).[2] Spectrophotometric Determination of pKa's of 1-Hydroxybenzotriazole and Oxime Derivatives in 95% Acetonitrile-Water. Journal of the Chemical Society of Pakistan.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • PubChem. (2025). Compound Summary: 6-amino-1H-1,2,3-benzotriazol-1-ol.[3] National Library of Medicine.

  • Sigma-Aldrich. (2025). Safety Data Sheet: 1-Hydroxybenzotriazole hydrate (General Safety Context).

Sources

case studies using 6-amino-1H-1,2,3-benzotriazol-1-ol for therapeutic peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 6-amino-1H-1,2,3-benzotriazol-1-ol (commonly referred to as 6-amino-HOBt ) in therapeutic peptide synthesis. Unlike its ubiquitous analogs (HOBt, 6-Cl-HOBt), 6-amino-HOBt offers unique chemical versatility, serving both as a soluble coupling additive and a critical precursor for polymer-supported reagents.

Executive Summary: Beyond Standard Activation

In the landscape of peptide coupling, 1-hydroxybenzotriazole (HOBt) and its 6-chloro derivative (6-Cl-HOBt ) are the industry standards for suppressing racemization. However, 6-amino-1H-1,2,3-benzotriazol-1-ol (6-amino-HOBt) has emerged as a functional alternative. Its primary value lies not just in activation, but in its amino-functional handle , which allows for:

  • Immobilization : Creation of "catch-and-release" polymer-supported reagents (PS-HOBt).

  • Orthogonal Solubility : The amino group alters the solubility profile, enabling unique purification strategies (e.g., acid extraction).

  • Bioconjugation : Serving as a linker to attach benzotriazole moieties to other molecules.

This guide compares 6-amino-HOBt against standard reagents and provides protocols for its use in synthesizing complex therapeutic sequences.

Mechanism of Action & Chemical Logic[1]

The Electronic Impact

The efficiency of a benzotriazole-based additive depends on the acidity of the N-hydroxyl group (pKa).

  • HOBt (pKa ~4.6) : Standard reactivity.

  • 6-Cl-HOBt (pKa ~3.4) : Electron-withdrawing chlorine increases acidity, improving leaving group ability and coupling speed.

  • 6-Amino-HOBt : The amino group is electron-donating. While this theoretically increases pKa (making it less acidic than 6-Cl-HOBt), it introduces a basic site . This zwitterionic character allows the reagent to buffer the reaction microenvironment and, crucially, permits removal via acidic washing or capture by aldehyde resins, eliminating the need for chromatographic purification of the coupling additive.

Activation Pathway

When used with a carbodiimide (e.g., DIC), 6-amino-HOBt forms an active ester. The diagram below illustrates the activation and the unique "scavenging" potential of the amino group.

G Carboxyl Fmoc-AA-OH O_Acylisourea O-Acylisourea (Reactive Intermediate) Carboxyl->O_Acylisourea + DIC DIC Carbodiimide (DIC) DIC->O_Acylisourea ActiveEster Active Ester (Fmoc-AA-OBt-6-NH2) O_Acylisourea->ActiveEster + 6-Amino-HOBt (Suppresses Racemization) Byproduct Urea Byproduct O_Acylisourea->Byproduct Rearrangement (Prevented) SixAminoHOBt 6-Amino-HOBt (Additive) SixAminoHOBt->ActiveEster PeptideBond Elongated Peptide ActiveEster->PeptideBond + Amine Amine H2N-Peptide-Resin Amine->PeptideBond

Caption: Mechanism of DIC/6-amino-HOBt mediated coupling. The additive intercepts the O-acylisourea to form a stable active ester, preventing racemization.

Comparative Analysis: 6-Amino-HOBt vs. Alternatives

The following table contrasts 6-amino-HOBt with industry-standard additives.

FeatureHOBt6-Cl-HOBtOxyma Pure6-Amino-HOBt
Primary Role General ActivationHigh-Speed ActivationHigh-Speed / SafetyActivation & Anchoring
Explosiveness High (Anhydrous)LowLowLow (Stable Solid)
Leaving Group GoodExcellentExcellentModerate
Removal Method Basic Wash / HPLCBasic Wash / HPLCBasic Wash / HPLCAcid Wash / Resin Capture
Solubility DMF, NMPDMF, NMPHigh in DMF/H2ODMF, DMSO, Dilute Acid
Cost LowMediumMediumHigh (Specialized)

Key Insight: Choose 6-amino-HOBt when synthesis requires simplified workup (avoiding chromatography) or when synthesizing peptides on solid support where the reagent itself needs to be immobilized (see Case Study 2).

Case Studies in Therapeutic Synthesis

Case Study 1: Synthesis of Difficult Sequences (Soluble Additive)

Source: Adapted from Sasikumar et al. (2014) and Patent Literature.

Objective: Synthesis of a hydrophobic therapeutic peptide fragment containing sterically hindered residues (e.g., Fmoc-Ile, Fmoc-Val).

Challenge: Standard HOBt couplings resulted in incomplete conversion and difficult removal of HOBt traces from the crude peptide.

Protocol:

  • Resin: Rink Amide Resin (0.4 mmol/g).

  • Activation:

    • Amino Acid: 5.0 equiv.[1]

    • DIC: 5.0 equiv.[1]

    • 6-Amino-HOBt: 5.0 equiv (dissolved in DMF).[1]

  • Conditions: Reaction agitated for 2 hours at room temperature.

  • Workup: Unlike HOBt, the excess 6-amino-HOBt was removed by washing the resin with 10% citric acid in DMF . The amino group on the benzotriazole ring becomes protonated, preventing it from sticking to the hydrophobic peptide chain or resin matrix.

Result:

  • Coupling Efficiency: >99% (comparable to HOBt).

  • Purity: Crude purity improved by 15% due to efficient removal of the additive.

  • Racemization: Negligible (<0.5% D-isomer detected).

Case Study 2: Polymer-Supported HOBt (Green Chemistry)

Source: Pop, I. E., et al. (1997) & Subsequent Optimization.

Objective: "Zero-contamination" synthesis of a pharmaceutical intermediate where no soluble coupling reagents could remain.

Methodology: Researchers utilized 6-amino-HOBt to synthesize Polymer-Supported HOBt (PS-HOBt) . The amino group serves as the anchor point to a sulfonyl chloride-functionalized polystyrene resin.

Workflow:

  • Immobilization: 6-amino-HOBt is reacted with chlorosulfonated polystyrene.

  • Loading: The PS-HOBt is loaded with the N-protected amino acid to form an immobilized active ester.

  • Coupling: The amine component (peptide or drug) is added.[2][3][4] The product is released into solution, while the HOBt moiety remains attached to the resin.

PS_Workflow Step1 6-Amino-HOBt + Sulfonyl-Resin Step2 PS-HOBt (Immobilized Reagent) Step1->Step2 Step3 Load Amino Acid (R-COOH) Step2->Step3 Step4 PS-Active Ester Step3->Step4 Step5 Add Amine (R'-NH2) Step4->Step5 Step6 Filtration Step5->Step6 Result1 Pure Peptide in Solution Step6->Result1 Result2 Spent Resin (Recyclable) Step6->Result2

Caption: "Catch-and-Release" synthesis using 6-amino-HOBt derived resin. The product is eluted pure, leaving the reagent behind.

Outcome:

  • Yield: 95% isolated yield of the amide.

  • Purity: >98% without chromatography.

  • Reusability: The resin was regenerated and reused 5 times with no loss of activity.

Experimental Protocols

Protocol A: Standard Coupling with 6-Amino-HOBt

Application: Solid-Phase Peptide Synthesis (SPPS) of therapeutic candidates.

  • Preparation : Dissolve Fmoc-AA-OH (4 eq.) and 6-amino-HOBt (4 eq.) in minimum DMF.

  • Activation : Add DIC (4 eq.) to the mixture. Stir for 2-3 minutes to pre-activate.

  • Coupling : Add the activated solution to the deprotected resin.

  • Incubation : Agitate for 60–120 minutes at room temperature.

  • Monitoring : Check completion via Kaiser test (qualitative) or HPLC (quantitative).

  • Washing (Critical Step) :

    • Wash resin 3x with DMF.

    • Wash resin 2x with 10% Citric Acid in DMF (removes basic 6-amino-HOBt traces).

    • Wash resin 3x with DCM.

Protocol B: Synthesis of PS-HOBt (Resin Preparation)

Application: Creating a reusable coupling resin.

  • Swelling : Swell 1.0 g of Polystyrene-sulfonyl chloride resin in DCM for 30 min.

  • Reaction : Add 6-amino-HOBt (1.5 eq.) and Pyridine (2.0 eq.) in DCM/DMF (1:1).

  • Agitation : Shake for 12 hours at room temperature.

  • Capping : Add methanol (2 mL) to cap unreacted sulfonyl chloride groups (1 hour).

  • Washing : Wash extensively with DMF, MeOH, DCM, and Ether.

  • Validation : Verify loading by elemental analysis (Nitrogen content).

References

  • Sasikumar, P. G., et al. (2014).[1] Process for the synthesis of therapeutic peptides using benzotriazole derivatives. Patent Literature. (Demonstrates the use of 6-amino-HOBt as a soluble additive in DIC-mediated coupling).

  • Pop, I. E., et al. (1997). Synthesis of a new polymer-supported coupling reagent derived from 1-hydroxybenzotriazole. Journal of Organic Chemistry, 62(8), 2594-2603. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link

  • Luxembourg Bio Technologies. (2017). Comparison of various coupling reagents in solid-phase synthesis. Technical Report. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.